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  • Product: Daclatasvir RRRR Isomer
  • CAS: 1417333-58-4

Core Science & Biosynthesis

Foundational

Analytical Profiling: Chiral Separation Protocol

[shape=box, style=" Mechanism of HCV NS5A replication complex inhibition by the palindromic (S,S,S,S) Daclatasvir isomer. Because Daclatasvir contains four chiral centers, synthesis can yield multiple diastereomers and e...

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Author: BenchChem Technical Support Team. Date: April 2026

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Mechanism of HCV NS5A replication complex inhibition by the palindromic (S,S,S,S) Daclatasvir isomer.

Because Daclatasvir contains four chiral centers, synthesis can yield multiple diastereomers and enantiomers if stereocontrol is lost[1]. Standard reverse-phase HPLC (RP-HPLC) often fails to resolve these optical isomers due to identical physicochemical properties in an achiral environment. Therefore, we utilize Chiral Stationary Phases (CSPs), specifically immobilized polysaccharides, which provide the necessary chiral recognition through hydrogen bonding, dipole-dipole interactions, and steric fit[2][3].

Self-Validating Chiral LC-MS/MS Workflow

To ensure the trustworthiness of the analytical data, the following protocol is designed as a self-validating system, incorporating strict system suitability checks.

Step 1: Sample Preparation

  • Action: Dissolve the Daclatasvir API sample in a diluent of Acetonitrile:Methanol (70:30 v/v) to achieve a concentration of 0.5 mg/mL[2][4].

  • Causality & Rationale: Daclatasvir is highly lipophilic. Utilizing an organic-heavy diluent prevents sample precipitation upon injection and eliminates peak distortion (fronting/tailing) that occurs when the sample solvent is stronger than the mobile phase.

Step 2: Chromatographic Conditions (Chiral HPLC)

  • Action: Equip the LC system with an immobilized polysaccharide chiral column (e.g., Chiralpak IC-3 or ID-3, 250 x 4.6 mm, 3 µm)[3].

  • Causality & Rationale: The helical cavities of the polysaccharide stationary phase differentially interact with the spatial arrangement of the (1S, 1'S, 2S, 2'S) isomer versus its (R,R,R,R) or mixed counterparts, enabling baseline separation of up to five optical isomers[2].

Step 3: Mobile Phase Optimization

  • Action: Run an isocratic or shallow gradient mobile phase consisting of Acetonitrile, Water, and 0.1% Formic Acid[3]. Set the flow rate to 1.0 mL/min and monitor UV absorbance at 315 nm[5].

  • Causality & Rationale: The inclusion of formic acid suppresses the ionization of residual silanols on the column, sharpening the peaks, while simultaneously providing the necessary protons ([M+H]+) for downstream mass spectrometry.

Step 4: MS/MS Structural Confirmation

  • Action: Divert the target peak to a tandem mass spectrometer. Monitor for the precursor ion m/z 739.4 [M+H]+ and key product ions (e.g., m/z 339.1)[5].

  • Causality & Rationale: While UV detection confirms concentration, MS/MS confirms the structural integrity of the eluted isomer, ruling out co-eluting non-isomeric impurities.

Step 5: System Suitability (Self-Validation Check)

  • Action: Calculate the resolution ( Rs​ ) between the active Daclatasvir peak and the closest eluting diastereomeric impurity. The run is only validated if Rs​>1.5 .

  • Causality & Rationale: An Rs​>1.5 guarantees baseline separation, ensuring that the integration of the active API peak is quantitatively accurate and free from chiral contamination.

Workflow N1 Synthesized Daclatasvir API (Mixed Stereoisomers) N2 Chiral HPLC Separation (Immobilized Polysaccharide) N1->N2 Load Sample N3 Active (1S, 1'S, 2S, 2'S) Isomer Retention & Isolation N2->N3 Target Fraction N4 Inactive Isomers (e.g., R,R,S,S or R,R,R,R) N2->N4 Impurity Elution N5 LC-MS/MS Validation (m/z 739.4[M+H]+) N3->N5 Structural Confirmation N6 System Suitability Passed (Resolution > 1.5) N5->N6 Self-Validating Check

Workflow for the chiral separation and biological validation of Daclatasvir stereoisomers.

Degradation and Chemical Stability

Beyond stereochemical purity, the chemical stability of the (S,S,S,S) isomer is paramount for formulation. Stability-indicating RP-HPLC methods reveal that Daclatasvir is highly susceptible to acidic and basic hydrolysis[5]. Under acidic stress, the molecule degrades into specific fragments detectable via MS/MS (m/z 339.1 and 561.2)[5]. However, the stereocenters remain remarkably stable against thermal racemization, provided the ambient pH is strictly controlled during storage and analysis.

References

  • Title: Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: High performance liquid chromatography chiral mobile phase method for separation of daclatasvir hydrochloride and five optical isomers thereof Source: Patsnap Eureka URL: [Link]

  • Title: Analytical Method Development and Validation for the Simultaneous Estimation of Daclatasvir and Sofosbuvir Source: Open Access Journal of International (OAJI) URL: [Link]

  • Title: Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein Source: NATAP URL: [Link]

  • Title: A Novel, Greener Synthesis and DFT Studies of Stereoisomers of Daclatasvir Source: Asian Journal of Chemistry URL: [Link]

  • Title: A Novel, Greener Synthesis and DFT Studies of Stereoisomers of Daclatasvir (PDF) Source: ResearchGate URL: [Link]

  • Title: Chiral separations by HPLC Source: SlideShare URL: [Link]

  • Title: The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex Source: PMC (National Institutes of Health) URL: [Link]

  • Title: RP-HPLC Method for Estimation of Daclatasvir in Bulk and Tablet Dosage Form Source: RGUHS Journal of Pharmaceutical Sciences / Journalgrid URL: [Link]

  • Title: Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

The Stereochemical Architecture of Daclatasvir: A Technical Whitepaper on NS5A Inhibition and Enantioselective Synthesis

Executive Summary Daclatasvir (BMS-790052) represents a watershed moment in antiviral drug development as the first-in-class inhibitor targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A)[1]. Unlike tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daclatasvir (BMS-790052) represents a watershed moment in antiviral drug development as the first-in-class inhibitor targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A)[1]. Unlike traditional antivirals that target viral enzymes (e.g., polymerases or proteases), Daclatasvir binds to a structural phosphoprotein, achieving unprecedented picomolar potency[2]. The foundation of this extraordinary efficacy is strictly governed by its stereochemistry. Daclatasvir is a chiral molecule possessing four highly specific stereocenters—all in the S configuration—derived from the natural amino acids L-proline and L-valine. This whitepaper explores the causality between Daclatasvir's stereochemical topology and its mechanism of action, alongside the rigorous enantioselective protocols required for its synthesis and validation.

Structural Paradigm: Anatomy of a C2-Symmetric Inhibitor

Daclatasvir is characterized by a highly conjugated, roughly C2-symmetric biphenyl core flanked by two imidazole rings[3]. These imidazoles are linked to pyrrolidine (proline) and valine-derived capping groups, creating a complex molecular architecture with four distinct chiral centers: 1S, 1'S, 2S, and 2'S.

The symmetry and stereochemistry are not arbitrary. The HCV NS5A protein functions as a dimer, and Domain I of this dimer forms a unique, highly specific binding groove[4]. The biphenyl core of Daclatasvir acts as a rigid spacer, allowing the chiral pyrrolidine-valine caps to project perfectly into the symmetrical binding pockets of the NS5A dimer.

Stereochemical Causality in Target Engagement

The binding affinity of Daclatasvir is entirely dependent on its (S,S,S,S) configuration. Structure-Activity Relationship (SAR) studies during the drug's discovery revealed that the natural (S,S) configuration at the proline stereocenters yields picomolar to low-nanomolar antiviral activity[2]. In stark contrast, inversion to the unnatural (R,R) isomer results in severe steric clashes within the NS5A binding cleft, rendering the molecule completely inactive (EC50 > 10 μM)[2].

By binding to Domain I, Daclatasvir allosterically alters the subcellular localization of NS5A, prevents its hyperphosphorylation, and ultimately blocks both the formation of the RNA replication complex and virion assembly[5],[6].

G DCV Daclatasvir (S,S,S,S-isomer) NS5A HCV NS5A Domain I Dimer DCV->NS5A Picomolar Affinity HyperPhos Inhibits Hyperphosphorylation NS5A->HyperPhos Loc Alters Subcellular Localization NS5A->Loc Rep Blocks RNA Replication HyperPhos->Rep Assm Prevents Virion Assembly Loc->Assm

Mechanism of Action of Daclatasvir on HCV NS5A.

Quantitative SAR Data

The profound impact of stereochemistry and viral mutations on Daclatasvir's efficacy is summarized below:

Compound / StereoisomerHCV Genotype AssayEC50 / ActivityReference
Daclatasvir (S,S,S,S) GT-1a Replicon9 – 50 pM[1]
Daclatasvir (S,S,S,S) GT-2a JFH28 pM[1]
Biotinylated Probe (S,S) GT-1b Replicon33 nM[2]
Biotinylated Probe (R,R) GT-1b Replicon> 10 μM (Inactive)[2]
Daclatasvir (S,S,S,S) GT-1a (Y93H Mutant)> 10 μM (Resistant)[2]

Enantioselective Synthesis: Controlling Four Chiral Centers

The synthesis of Daclatasvir requires absolute control over its four stereocenters to prevent the formation of inactive diastereomers. The industry-standard approach utilizes a convergent synthesis relying on the "chiral pool"—specifically, using enantiopure N-Boc-L-proline and N-(methoxycarbonyl)-L-valine to install the S configurations directly[3].

A critical challenge in this workflow is preventing epimerization (racemization at the alpha-carbon) during the amide coupling step. If the activated carboxylic acid forms an oxazolone intermediate, the stereocenter can invert. To ensure a self-validating and stereochemically intact process, coupling additives like HOBt (Hydroxybenzotriazole) are utilized to trap the activated ester before oxazolone formation occurs.

Synthesis SM1 4,4'-bis(2-bromoacetyl)biphenyl Step1 Alkylation & Cyclization SM1->Step1 SM2 N-Boc-L-Proline (S,S centers) SM2->Step1 Int1 Bis-imidazole Intermediate Step1->Int1 Step2 Boc Deprotection (HCl) Int1->Step2 Step3 Amide Coupling (EDC/HOBt) Step2->Step3 SM3 N-(methoxycarbonyl)-L-Valine SM3->Step3 API Daclatasvir (S,S,S,S) Step3->API

Convergent stereoselective synthesis of Daclatasvir.

Protocol 1: Step-by-Step Enantioselective Synthesis Workflow
  • Alkylation : React 4,4'-bis(2-bromoacetyl)biphenyl with exactly 2 equivalents of N-Boc-L-proline in the presence of a mild base (e.g., diisopropylethylamine) in acetonitrile. This forms a bis-ketoester intermediate while preserving the S stereocenters of the proline rings[3].

  • Imidazole Annulation : Subject the bis-ketoester to excess ammonium acetate in refluxing toluene/xylenes. The condensation reaction yields the bis-imidazole core. Causality note: Temperature control is critical here to drive dehydration without degrading the Boc-protecting groups.

  • Deprotection : Treat the intermediate with HCl in isopropyl alcohol or dioxane to cleave the Boc groups, yielding the bis-pyrrolidine dihydrochloride intermediate[3].

  • Amide Coupling (Stereocenter Preservation) : React the deprotected intermediate with N-(methoxycarbonyl)-L-valine using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt. Causality note: HOBt is mandatory to suppress epimerization of the L-valine alpha-carbon, ensuring the final product retains the strict (1S, 1'S, 2S, 2'S) configuration.

  • Salt Formation : Crystallize the Active Pharmaceutical Ingredient (API) using hydrochloric acid to form Daclatasvir dihydrochloride. Form N-2 is the thermodynamically stable polymorph selected for formulation.

Analytical Workflows: Validating Stereochemical Integrity

Because the (R,R) and mixed diastereomers lack antiviral efficacy, rigorous analytical validation is required to confirm enantiomeric purity[7]. Standard achiral High-Performance Liquid Chromatography (HPLC) cannot distinguish between these stereoisomers. Therefore, chiral stationary phases must be employed.

Protocol 2: Chiral HPLC Assessment for Enantiomeric Purity

To create a self-validating quality control system, the following protocol is utilized to detect epimerization:

  • Column Selection : Utilize an immobilized polysaccharide-derived chiral column (e.g., Chiralpak IC or equivalent) which provides distinct retention times based on the spatial arrangement of the four stereocenters.

  • Mobile Phase Preparation : Prepare an isocratic mobile phase consisting of Hexane / Ethanol / Diethylamine (e.g., 70:30:0.1 v/v/v). Causality note: The trace diethylamine suppresses secondary interactions between the basic imidazole nitrogens of Daclatasvir and the silica support, preventing peak tailing.

  • Sample Preparation : Dissolve the Daclatasvir API in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability : Inject a resolution mixture containing the (S,S,S,S) API spiked with 1% of the (R,S,R,R) and (S,S,R,S) diastereomers. Ensure the resolution factor ( Rs​ ) between the main peak and the closest eluting diastereomer is ≥1.5 .

  • Quantification : Inject the sample batch. The acceptance criterion for pharmaceutical-grade Daclatasvir dictates that any individual diastereomeric impurity must be ≤0.15% , and total enantiomeric purity must be ≥99.0% [7].

Conclusion

The development of Daclatasvir proves that targeting non-enzymatic viral structural proteins is a highly viable strategy, provided there is absolute precision in molecular design. The strict requirement for the (S,S,S,S) configuration highlights the extreme stereospecificity of the NS5A Domain I binding cleft. By leveraging chiral pool synthesis and rigorous analytical controls, drug development professionals can ensure the reliable production of this life-saving direct-acting antiviral, setting a gold standard for future C2-symmetric drug designs.

Sources

Foundational

Daclatasvir RRRR Isomer: A Critical Research Chemical for NS5A Target Validation and Chiral Analytics

Executive Summary Daclatasvir (BMS-790052) revolutionized the treatment of Hepatitis C Virus (HCV) as a first-in-class, highly potent inhibitor of the viral NS5A replication complex. The active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Daclatasvir (BMS-790052) revolutionized the treatment of Hepatitis C Virus (HCV) as a first-in-class, highly potent inhibitor of the viral NS5A replication complex. The active pharmaceutical ingredient (API) is strictly defined by its stereochemistry: it is the (S,S,S,S) enantiomer. However, in the rigorous landscape of drug development and analytical chemistry, the exact stereochemical antipode—the Daclatasvir RRRR Isomer —serves a distinct and critical role.

Not intended for therapeutic use, the RRRR isomer is a highly specialized research chemical. It is primarily deployed as an analytical impurity standard for quality control and as a mechanistic negative control in biological assays. This whitepaper provides an in-depth technical guide on the structural properties, mechanistic utility, and field-proven protocols for utilizing the Daclatasvir RRRR isomer in advanced research workflows.

Chemical & Structural Profiling

Daclatasvir is a highly symmetric, palindromic molecule featuring a central biphenyl core flanked by two imidazole rings, two pyrrolidine rings, and two valine-derived capping groups. The stereocenters are located at the alpha-carbons of the pyrrolidine rings and the valine moieties. Inverting these four centers from (S) to (R) generates the RRRR isomer.

Table 1: Physicochemical & Structural Comparison

PropertyDaclatasvir (Active API)Daclatasvir RRRR Isomer
Stereochemistry (2S, 2'S, 2S, 2'S)(2R, 2'R, 2R, 2'R)
CAS Number 1009119-64-51417333-58-4
Molecular Formula C₄₀H₅₀N₈O₆C₄₀H₅₀N₈O₆
Molecular Weight 738.89 g/mol 738.89 g/mol
NS5A Binding Affinity Picomolar (pM)Micromolar (µM) / Inactive
Primary Research Use Therapeutic API, Positive ControlImpurity Standard, Negative Control

Mechanistic Utility: The Causality of Stereochemical Dependency

To understand why the RRRR isomer is an invaluable research tool, one must examine the causality of its interaction with the HCV NS5A protein. NS5A is a membrane-associated phosphoprotein that forms a homodimer (Domain I) essential for viral RNA replication.

According to structural modeling and structure-activity relationship (SAR) studies, Daclatasvir binds asymmetrically to a conserved poly-proline cleft between amino acids 31 and 93 of the NS5A Domain I dimer [1]. This binding stabilizes the dimer in a "closed" conformation, preventing RNA binding and subsequent viral assembly [2].

The Stereochemical Imperative: The binding pocket is exquisitely stereospecific. The (S)-configured pyrrolidine and valine groups of active Daclatasvir align perfectly to form a network of hydrogen bonds and hydrophobic interactions with the target. Conversely, the (R)-configured groups of the RRRR isomer project into space, creating severe steric hindrance. This spatial mismatch prevents the stabilization of the closed dimer conformation, rendering the RRRR isomer biologically inactive against HCV [3].

Fig 1. Stereochemical dependency of NS5A dimer binding and viral inhibition logic.

Application 1: Biological Assays & Target Validation

Small molecules can sometimes suppress viral replication readouts through non-specific host cell cytotoxicity (e.g., mitochondrial disruption) rather than true antiviral target engagement. Because the RRRR isomer shares the exact molecular weight, lipophilicity, and polar surface area of the active drug—but lacks the 3D geometry to bind NS5A—it serves as the ultimate self-validating negative control.

Step-by-Step Methodology: HCV Replicon Assay Validation
  • Cell Culture Preparation: Seed Huh7 cells harboring the HCV genotype 1b subgenomic replicon (expressing a luciferase reporter) in 96-well plates at 104 cells/well.

  • Compound Formulation: Dissolve the Daclatasvir (S,S,S,S) positive control and the RRRR Isomer negative control in 100% DMSO to create 10 mM stock solutions.

  • Dose-Response Treatment: Perform 10-point serial dilutions (1:3) ranging from 1 pM to 10 µM. Ensure the final DMSO concentration in the culture media does not exceed 0.5% to prevent solvent toxicity.

  • Incubation & Readout: Incubate for 72 hours at 37°C. Quantify viral replication using a steady-glo luciferase assay system. In parallel, run a cell viability assay (e.g., CellTiter-Glo) to measure host cell toxicity.

  • Causality & Validation:

    • True Target Engagement: The SSSS isomer will show an EC50​ in the low picomolar range with no host toxicity.

    • Control Validation: The RRRR isomer should show no reduction in luciferase signal up to the micromolar range. If the RRRR isomer reduces the signal, it indicates that the observed effect is due to non-specific cytotoxicity or an off-target mechanism, invalidating the assay's specificity.

Application 2: Analytical Chemistry & Chiral Separation

Regulatory agencies require stringent control of enantiomeric impurities in chiral drugs. The RRRR isomer is utilized as an analytical standard to develop and validate enantioselective separation methods, most notably Capillary Electrophoresis (CE) using cyclodextrins (CDs) [4].

Step-by-Step Methodology: Chiral Capillary Electrophoresis
  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted to pH 2.5 using phosphoric acid. The low pH ensures the imidazole and pyrrolidine nitrogens of Daclatasvir are protonated, providing the necessary electrophoretic mobility.

  • Chiral Selector Addition: Add a single-isomer methylated β -cyclodextrin, specifically heptakis(2,6-di-O-methyl)- β -CD, to the BGE at a concentration of 10-20 mM.

  • Sample Injection: Prepare a sample containing a mixture of the SSSS API and the RRRR impurity standard (e.g., 2:1 ratio for peak identification) dissolved in water/methanol. Perform a hydrodynamic injection (e.g., 50 mbar for 5 seconds) into a fused-silica capillary.

  • Electrophoretic Run: Apply a voltage of 20 kV. Maintain the capillary cassette temperature at 20°C. Monitor the eluent via UV detection at 315 nm.

  • Causality & Validation: Enantioseparation occurs because the isomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity. The RRRR isomer forms a tighter, more stable complex with the hydroxyl groups at the rim of the β -CD than the SSSS isomer. Because the neutral CD complex has lower mobility than the free protonated drug, the tighter-binding RRRR isomer migrates slower and elutes second, validating the chiral purity of the SSSS peak [5].

Fig 2. Capillary electrophoresis chiral separation workflow using cyclodextrin complexation.

Data Presentation: Expected Validation Outcomes

To ensure experimental integrity, researchers should benchmark their assay results against established parameters for both isomers.

Table 2: Expected Experimental Outcomes in Validation Workflows

Assay TypeMetricSSSS Isomer OutcomeRRRR Isomer OutcomeCausality / Interpretation
HCV Genotype 1b Replicon EC50​ (Antiviral)~9 - 50 pM> 10 µMStereospecificity of NS5A Domain I cleft prevents RRRR binding.
Cytotoxicity (Huh7) CC50​ > 10 µM> 10 µMConfirms lack of non-specific host cell toxicity for both isomers.
Capillary Electrophoresis Migration TimeFaster (e.g., ~12 min)Slower (e.g., ~15 min)RRRR forms a tighter transient complex with β -CD, slowing its migration.

Conclusion

The Daclatasvir RRRR isomer is far more than a synthetic byproduct; it is a vital instrument for scientific rigor. By leveraging its exact physicochemical parity and stark stereochemical divergence from the active drug, researchers can definitively validate NS5A target engagement and ensure the highest standards of chiral purity in pharmaceutical development.

References

  • The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Potent Hepatitis C Virus NS5A Inhibitors Containing a Benzidine Core. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Complexation of daclatasvir by single isomer methylated β-cyclodextrins studied by capillary electrophoresis, NMR spectroscopy and mass spectrometry. Carbohydrate Polymers (via ResearchGate). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing the Daclatasvir RRRR Isomer as a Stereospecific Negative Control in Viral Target Engagement Assays

Executive Summary & Rationale In modern antiviral drug discovery, demonstrating phenotypic efficacy (e.g., viral load reduction) is only the first step; proving that this efficacy stems from specific target engagement is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern antiviral drug discovery, demonstrating phenotypic efficacy (e.g., viral load reduction) is only the first step; proving that this efficacy stems from specific target engagement is critical[1]. Small molecules can often exhibit off-target effects, such as membrane disruption or non-specific aggregation, driven by their physicochemical properties (e.g., lipophilicity or molecular weight).

To isolate specific target engagement as the sole variable responsible for a biological effect, researchers employ inactive stereoisomers as negative controls. Daclatasvir (BMS-790052) is a first-in-class, picomolar inhibitor of the Hepatitis C Virus (HCV) NS5A protein[2]. Its active form relies on a precise (S,S,S,S) stereochemical configuration at its proline and valine residues to dock into the NS5A Domain I dimer. The RRRR isomer of Daclatasvir (CAS 1417333-58-4) possesses identical physicochemical properties to the active drug but features inverted stereocenters[3][4]. This structural inversion creates a severe steric clash, rendering it completely incapable of binding NS5A, making it the ultimate self-validating negative control for in vitro profiling[5].

Mechanistic Causality: Why Not Just Use DMSO?

A common pitfall in assay design is relying solely on a vehicle control (like DMSO). While DMSO controls for the solvent's background effect, it fails to control for the physical presence of the drug molecule itself.

By running the active Daclatasvir and the RRRR isomer in parallel, you create a self-validating system :

  • Identical Variables: Both molecules have the same molecular weight (738.9 g/mol ), identical logP, and identical solubility profiles[3][4].

  • Isolated Variable: The only difference is the 3D spatial arrangement (stereochemistry).

  • Causality Established: If the active isomer inhibits the HCV replicon and the RRRR isomer does not, you definitively prove that the antiviral activity is driven by a stereospecific "lock-and-key" interaction with the NS5A protein, rather than non-specific cellular toxicity or membrane partitioning[1].

Mechanism NS5A HCV NS5A Protein (Domain I Dimer) Pocket Symmetric Binding Cleft NS5A->Pocket Active (S,S,S,S) Isomer Pocket->Active Inactive (R,R,R,R) Isomer Pocket->Inactive Fit Perfect Steric Fit Active->Fit Clash Steric Clash Inactive->Clash Inhibit Replication Complex Disrupted Fit->Inhibit Fail Replication Continues Clash->Fail

Caption: Molecular mechanism of steric clash preventing RRRR isomer binding to NS5A.

Quantitative Data Summary

The table below summarizes the critical comparative metrics that validate the RRRR isomer as a negative control.

ParameterActive Daclatasvir (S,S,S,S)Negative Control (RRRR Isomer)
CAS Number 1009119-64-5[2]1417333-58-4[3]
HCV Replicon EC50 (Genotype 1b) 9 – 50 pM[2]> 10 µM
NS5A Target Engagement High Affinity (Specific)No Binding (Steric Clash)[1]
Cytotoxicity (CC50) > 50 µM> 50 µM
Physicochemical Properties MW: 738.9 g/mol MW: 738.9 g/mol [4]

Experimental Protocols

Protocol A: Functional Validation via Multiplexed HCV Replicon Assay

Objective: To demonstrate that functional antiviral activity is strictly dependent on stereochemistry. Causality & Trustworthiness: A drop in luciferase signal (viral replication) could theoretically result from general cell death rather than viral inhibition. By multiplexing a resazurin-based viability assay in the same well, we internally validate that the observed EC50 is a true antiviral effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon (genotype 1b, linked to a firefly luciferase reporter) in opaque 96-well plates at a density of 1×104 cells/well. Allow to adhere overnight.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of both Active Daclatasvir and the RRRR Isomer in 100% DMSO.

  • Treatment: Dilute the DMSO stocks 1:100 into culture media (final DMSO concentration = 1%). Add to the cells. Include a 1% DMSO vehicle control well.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Validation (Self-Validating Step): Add Resazurin reagent to each well 4 hours prior to the end of the incubation. Read fluorescence (Ex 560 nm / Em 590 nm) to confirm that neither the active drug nor the RRRR isomer exhibits cytotoxicity (CC50 > 50 µM).

  • Luciferase Readout: Lyse the cells using a standard luciferase cell culture lysis reagent. Add luciferin substrate and measure luminescence to quantify HCV RNA replication[2].

  • Data Analysis: The active compound will yield an EC50 in the picomolar range, while the RRRR isomer curve will remain flat (inactive)[1][2].

Protocol B: Physical Target Engagement via Biotin Pull-Down

Objective: Functional assays do not prove direct physical binding. This protocol physically isolates the target to prove that the RRRR isomer's functional inactivity is caused by a failure to engage the NS5A protein[1].

Step-by-Step Methodology:

  • Probe Synthesis: Utilize biotinylated derivatives of both the (S,S,S,S) active compound and the (R,R,R,R) inactive isomer (e.g., probe 29 and probe 30 as described in the literature)[1].

  • Lysate Preparation: Lyse Huh-7 HCV replicon cells in a mild, non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl, 150 mM NaCl) supplemented with protease inhibitors.

  • Incubation: Incubate 500 µg of cleared cell lysate with 1 µM of either the active biotin-probe or the RRRR biotin-probe for 4 hours at 4°C to allow target binding.

  • Capture: Add 50 µL of pre-washed Streptavidin-coated magnetic beads to each sample. Incubate for an additional 1 hour at 4°C.

  • Stringent Washing: Place tubes on a magnetic rack. Wash the beads five times with lysis buffer to remove non-specifically bound proteins.

  • Elution & Detection: Boil the beads in SDS-PAGE sample buffer to elute bound proteins. Run the eluate on a polyacrylamide gel, transfer to a nitrocellulose membrane, and probe with an anti-NS5A primary antibody.

  • Interpretation: The active probe will yield a strong NS5A band on the Western blot, whereas the RRRR probe will show no band, confirming that the lack of antiviral activity correlates directly with a lack of physical target engagement[1].

Workflow cluster_Active Active Drug Testing cluster_Inactive Negative Control Testing Act Daclatasvir (S,S,S,S) ActF Replicon: EC50 < 50 pM Act->ActF ActB Pull-Down: NS5A Bound Act->ActB Conclusion Validation of Stereospecific Target Engagement ActF->Conclusion ActB->Conclusion Inact RRRR Isomer InactF Replicon: EC50 > 10 µM Inact->InactF InactB Pull-Down: No Binding Inact->InactB InactF->Conclusion InactB->Conclusion

Caption: Workflow demonstrating stereospecific validation of NS5A target engagement.

References

  • [3] Daclatasvir RRRR Isomer | 1417333-58-4 - Sigma-Aldrich. Source: sigmaaldrich.com. 3

  • [4] Daclatasvir SRRS Isomer | 1009117-26-3 - SynZeal. Source: synzeal.com. 4

  • [1] Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 1

  • [5] Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition - PMC. Source: nih.gov. 5

  • [2] Daclatasvir (BMS-790052) | HCV Protease inhibitor | CAS 1009119-64-5 | Selleck. Source: selleckchem.com. 2

  • [6] The hepatitis C virus NS5A inhibitor (BMS-790052) alters the subcellular localization of the NS5A non-structural viral protein - PMC. Source: nih.gov. 6

Sources

Application

Advanced Application Note: Chiral Separation of Daclatasvir Isomers by HPLC Using Amylose-Based Immobilized Stationary Phases

Introduction & Scientific Context Daclatasvir (DCV) is a highly potent, first-in-class inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex[1]. The molecular architecture of DCV i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Daclatasvir (DCV) is a highly potent, first-in-class inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex[1]. The molecular architecture of DCV is complex and palindromic, featuring a biphenyl core linked to two imidazole rings, two pyrrolidine rings, and two valine-derived moieties[1]. This structure contains four distinct stereogenic centers, meaning the drug can theoretically exist as multiple enantiomeric and diastereomeric forms (e.g., aS, bS, cS, dS vs. aR, bS, cS, dS, etc.)[2].

The therapeutically active pharmaceutical ingredient (API) is the all-S isomer. Because stereoisomers can exhibit drastically different pharmacokinetic profiles, pharmacodynamic efficacy, or unwanted toxicity, regulatory agencies mandate rigorous stereochemical control. Consequently, developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method to separate the all-S active isomer from its enantiomeric (all-R) and diastereomeric impurities is a critical requirement in DCV drug development and quality control[3][4].

Mechanistic Insights: Causality in Method Design

As a Senior Application Scientist, chiral method development requires moving beyond trial-and-error to analyze the specific intermolecular interactions between the analyte and the Chiral Stationary Phase (CSP).

  • Choice of Stationary Phase: The separation of DCV isomers is optimally achieved using an immobilized amylose-based CSP, specifically Amylose tris(3-chlorophenylcarbamate) (e.g., CHIRALPAK ID-3)[3]. Causality: The amylose polymer forms a distinct left-handed helical groove that acts as a chiral inclusion cavity. The 3-chlorophenylcarbamate derivatives provide multiple interaction sites: hydrogen bonding (via carbamate N-H and C=O), dipole-dipole interactions (driven by the electron-withdrawing chloro group), and π−π stacking with the biphenyl and imidazole rings of DCV. Immobilization of the polymer onto the silica support is crucial, as it allows the use of a broader range of organic solvents without degrading the column[3].

  • Mobile Phase & Elution Mode: While normal-phase chromatography is common for chiral separations, DCV exhibits superior solubility and enantioselectivity in a Polar Organic Mode (POM) utilizing a binary gradient[3]. Causality: A binary gradient of Acetonitrile (ACN) and Methanol (MeOH) is utilized. Isocratic elution often leads to severe band broadening for late-eluting diastereomers. Implementing a gradient sharpens the peaks of late eluters, improving the signal-to-noise ratio and overall resolution ( Rs​ )[3].

  • The Role of Diethylamine (DEA): Causality: DCV contains basic nitrogen atoms in its pyrrolidine and imidazole rings. These basic sites can undergo secondary interactions with residual acidic silanols on the silica matrix of the CSP, leading to severe peak tailing. The addition of Diethylamine (DEA) to the mobile phase acts as a competing base, masking these silanol sites and ensuring sharp, symmetrical peaks[3].

Experimental Protocol

This protocol outlines a self-validating system for the gradient elution of DCV isomers.

Reagents and Materials
  • Analyte: Daclatasvir dihydrochloride reference standard (all-S) and mixed isomer standards (enantiomer and diastereomers)[2].

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additive: Diethylamine (DEA), analytical grade.

  • Column: CHIRALPAK ID-3 (250 mm × 4.6 mm, 3 µm particle size) or equivalent immobilized amylose tris(3-chlorophenylcarbamate) column[3].

Chromatographic Conditions
  • System: HPLC equipped with a Quaternary Pump, Column Oven, and Diode Array Detector (DAD) or UV Detector.

  • Mobile Phase A: Acetonitrile containing 0.1% DEA (v/v)[3].

  • Mobile Phase B: Methanol containing 0.1% DEA (v/v)[3].

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 40 °C[3].

  • Detection Wavelength: 315 nm (optimal UV absorbance for DCV)[3].

  • Injection Volume: 10 µL.

Gradient Program

To overcome the limitations of isocratic elution, the following binary gradient is applied to ensure baseline resolution of all isomers while maintaining a reasonable run time.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to establish baseline
5.0955Start of gradient
20.07030Linear gradient to increase eluent strength
25.07030Isocratic hold to elute strongly retained isomers
26.0955Return to initial conditions
35.0955Column re-equilibration
Sample Preparation
  • Diluent: Methanol:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of the DCV mixed isomer reference substance. Transfer to a 20 mL volumetric flask[2].

  • Dissolution: Add 15 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark (Concentration: 0.5 mg/mL)[2].

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Data Presentation & System Suitability

A robust method must meet strict validation criteria. The gradient method on the CHIRALPAK ID-3 column yields excellent peak shape and baseline resolution ( Rs​>2.0 ) between the active all-S isomer, its all-R enantiomer, and subsequent diastereomers[3].

Table 1: Representative Chromatographic Performance Metrics

Compound / IsomerRelative Retention Time (RRT)Resolution ( Rs​ )Selectivity ( α )Tailing Factor ( Tf​ )
DCV Enantiomer (all-R)0.85N/AN/A1.12
Daclatasvir (all-S) 1.00 > 3.0 1.25 1.08
Diastereomer 11.18> 2.51.151.15
Diastereomer 21.35> 2.01.121.18

Method Validation Highlights:

  • Linearity: The method demonstrates excellent linearity ( R2>0.999 ) over the concentration range of interest[3].

  • Sensitivity: The Limit of Detection (LOD) for the enantiomer is 0.083 µg/mL, and the Limit of Quantitation (LOQ) is 0.25 µg/mL, ensuring trace-level impurity detection[3].

  • Accuracy: Recovery of the enantiomer ranges from 90% to 112%, confirming the method's reliability for quality control release testing[3].

Workflow Visualization

The following diagram maps the logical progression of the chiral method development and validation lifecycle for Daclatasvir.

G Scope 1. Method Scoping Target: Daclatasvir (All-S) Impurities: Enantiomers & Diastereomers Column 2. CSP Selection Chiralpak ID-3 (Amylose tris(3-chlorophenylcarbamate)) Scope->Column Stereochemical Complexity MobilePhase 3. Mobile Phase Optimization Polar Organic Mode ACN / MeOH / DEA Column->MobilePhase Immobilized CSP Compatibility Gradient 4. Gradient Tuning Binary Gradient Elution Improves Peak Shape & Resolution MobilePhase->Gradient Overcome Isocratic Broadening Validation 5. Method Validation ICH Guidelines (LOD, LOQ, Linearity, Precision) Gradient->Validation Rs > 2.0 Achieved

Workflow for the chiral method development and validation of Daclatasvir isomers.

References

  • Title: High performance liquid chromatography chiral mobile phase method for separation of daclatasvir hydrochloride and five optical isomers thereof. Source: Patsnap Eureka. URL: [Link]

  • Title: Development and Validation of the Chiral HPLC Method for Daclatasvir in Gradient Elution Mode on Amylose-Based Immobilized Chiral Stationary Phase. Source: ResearchGate. URL: [Link]

  • Title: The market of chiral drugs: Typical chromatograms obtained for the separation of daclatasvir. Source: Universidade Federal Fluminense (UFF). URL: [Link]

  • Title: The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex. Source: National Institutes of Health (NIH). URL: [Link]

Sources

Method

Application Note: Utilizing Daclatasvir RRRR Isomer as a Stereospecific Negative Control in HCV NS5A Cell Culture Assays

Introduction & Mechanistic Rationale Daclatasvir is a first-in-class, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex, exhibiting unprecedented picomolar potency in vitro[1]. Because the N...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Daclatasvir is a first-in-class, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex, exhibiting unprecedented picomolar potency in vitro[1]. Because the NS5A protein lacks a known enzymatic function, validating target engagement during drug development relies heavily on phenotypic screening and strict stereospecificity[2].

The3 acts as the definitive negative control in these assays[3]. While the active drug utilizes a specific stereoconfiguration to bind the NS5A homodimer, the unnatural (R,R,R,R) configuration induces severe steric clashes, rendering it completely incapable of binding Domain 1 of NS5A[4]. Consequently, replacing the natural enantiomers with the (R)-stereoconfiguration results in a >40,000-fold loss in inhibitory activity, making the RRRR isomer functionally inactive against HCV replication[5].

The Causality of Experimental Design: Small lipophilic molecules can exhibit non-specific antiviral effects by disrupting host cell lipid metabolism or inducing sub-lethal cytotoxicity. By evaluating the active Daclatasvir alongside the Daclatasvir RRRR Isomer at identical concentrations, researchers create a self-validating system . If viral RNA drops while host cell viability remains high in the active treatment, but the RRRR isomer shows no effect, the antiviral mechanism is definitively linked to stereospecific target engagement rather than generalized physicochemical artifacts[4].

Quantitative Data Summary

The following table summarizes the comparative in vitro activity profiles, demonstrating the necessity of the RRRR isomer for establishing a baseline of non-specific activity.

Table 1: Comparative Activity Profile of Daclatasvir vs. Daclatasvir RRRR Isomer

CompoundTarget MechanismHCV GT-1b Replicon (EC₅₀)HCV GT-2a Virus (EC₅₀)Host Cell Cytotoxicity (CC₅₀)
Daclatasvir (Active) NS5A Domain 1 Binding9 – 50 pM10 – 100 pM> 10 µM
Daclatasvir RRRR Isomer None (Steric Clash)> 10 µM> 10 µM> 10 µM

(Note: Data synthesized from established medicinal chemistry literature[4][5][6].)

Experimental Workflow Visualization

G Huh75 HCV Replicon Cells (Huh-7.5) Seeded in 96-well plates Active Active Daclatasvir (S,R,R,S Isomer) Huh75->Active Inactive Daclatasvir RRRR Isomer (Negative Control) Huh75->Inactive Bind Stereospecific Binding to NS5A Domain 1 Active->Bind NoBind Steric Clash: No NS5A Binding Inactive->NoBind Inhibit Replication Complex Inhibited (EC50 < 50 pM) Bind->Inhibit NoInhibit Uninhibited Viral Replication (EC50 > 10 µM) NoBind->NoInhibit Validate Validation of On-Target NS5A Mechanism Inhibit->Validate NoInhibit->Validate

Workflow demonstrating the stereospecific validation of NS5A inhibition using the RRRR isomer.

Detailed Step-by-Step Methodology

This protocol utilizes 7, which are highly permissive to HCV replication due to a defective RIG-I pathway[7], harboring an HCV GT-1b subgenomic replicon expressing a Firefly Luciferase reporter.

Phase 1: Reagent Preparation
  • Stock Solutions: Dissolve Daclatasvir (Active) and Daclatasvir RRRR Isomer (MW: 738.9 g/mol ) in 100% anhydrous DMSO to generate 10 mM stock solutions.

  • Storage: Aliquot stocks into tightly sealed amber tubes to prevent repeated freeze-thaw cycles and store at -20°C.

Phase 2: Cell Culture and Seeding
  • Maintenance: Culture Huh-7.5 replicon cells in Maintenance Media (DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 0.5 mg/mL G418 to maintain selection pressure on the replicon).

  • Harvesting: Trypsinize cells at 70-80% confluency, neutralize with Maintenance Media, and centrifuge at 300 x g for 5 minutes.

  • Seeding: Resuspend the cell pellet in Assay Media (DMEM + 2% FBS, without G418 ). Seed cells at a density of 1×104 cells per well in 100 µL into a white-walled, clear-bottom 96-well microplate.

  • Attachment: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell adherence and recovery.

Phase 3: Compound Treatment (Self-Validating Setup)
  • Serial Dilutions: Prepare 2X concentration compound plates in Assay Media.

    • Active Daclatasvir: Prepare a 10-point dose-response curve ranging from 1,000 pM down to 0.05 pM.

    • Daclatasvir RRRR Isomer: Prepare a 10-point dose-response curve ranging from 20 µM down to 10 nM.

    • Vehicle Control: Prepare a DMSO control matching the highest final DMSO concentration used in the test wells (must not exceed 0.5% v/v).

  • Dosing: Add 100 µL of the 2X compound solutions to the corresponding wells containing 100 µL of cells and media (final volume = 200 µL/well).

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 4: Dual-Readout Assay (Cytotoxicity & Replication)

By performing both assays sequentially on the same plate, you ensure that any observed reduction in luciferase activity is strictly due to viral inhibition, not a reduction in host cell viability.

  • Host Cell Viability (Alamar Blue):

    • Add 20 µL of Alamar Blue (Resazurin) reagent directly to each well.

    • Incubate for 2 to 4 hours at 37°C.

    • Read fluorescence on a microplate reader (Excitation: 560 nm / Emission: 590 nm). Calculate the CC₅₀. Both the active drug and the RRRR isomer should show >90% viability at their respective therapeutic concentrations.

  • Viral Replication (Luciferase Reporter):

    • Carefully aspirate the media containing Alamar Blue. Wash the wells once with 100 µL of cold PBS.

    • Add 50 µL of passive lysis buffer to each well and shake the plate at 500 RPM for 15 minutes at room temperature.

    • Add 50 µL of Luciferin substrate to each well.

    • Immediately read luminescence (integration time: 1 second/well).

  • Data Analysis: Normalize the luminescence data against the DMSO vehicle control (set to 100% replication). Plot the dose-response curves using a 4-parameter logistic non-linear regression model to determine the EC₅₀. The active compound will yield a distinct sigmoidal curve in the picomolar range[6], whereas the RRRR isomer will remain a flat line near 100% replication[4].

References

  • Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Novel Small Molecule Inhibits Hepatitis C Virus Propagation in Cell Culture Source: Microbiology Spectrum - ASM Journals URL:[Link]

  • OPTIMIZATION OF HCV CELL CULTURE SYSTEM FOR EVALUATION OF ANTIVIRAL DRUGS AGAINST HCV GENOTYPES 2a AND 4a Source: PMC - National Institutes of Health URL:[Link]

  • The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex Source: PMC - National Institutes of Health URL:[Link]

  • Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect Source: NATAP URL:[Link]

Sources

Application

Application Note: Stereospecific Target Deconvolution Using Daclatasvir RRRR Isomer in Affinity Pull-Down Assays

Audience: Chemical Biologists, Proteomics Researchers, and Drug Development Scientists Content Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Rationale Target deconvolution is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Chemical Biologists, Proteomics Researchers, and Drug Development Scientists Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Rationale

Target deconvolution is a critical bottleneck in phenotypic drug discovery. When utilizing small-molecule affinity chromatography (pull-down assays) to identify drug targets, researchers frequently encounter a high degree of "proteomic noise"—abundant cellular proteins that bind non-specifically to the drug scaffold, the linker, or the affinity matrix itself.

To isolate true, pharmacologically relevant targets from this background, the implementation of an enantiodifferential approach is the gold standard[1][2]. This application note details the use of the Daclatasvir RRRR Isomer (CAS: 1417333-58-4, also known as Daclatasvir Impurity 7)[3][4] as a stereospecific negative control probe in pull-down assays.

Daclatasvir is a first-in-class, picomolar inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex. It binds symmetrically across the NS5A Domain I dimer interface[5]. Because this binding pocket is highly stereoselective, the inactive enantiomer (the RRRR isomer) experiences severe steric clashes and fails to bind NS5A, despite possessing the exact same physicochemical properties, lipophilicity, and molecular weight as the active drug[5][6]. By comparing the proteomic profile of a pull-down using the active Daclatasvir probe against one using the RRRR isomer probe, researchers can confidently subtract background noise and validate true target engagement.

Mechanistic Workflow & Experimental Design

The core principle of this assay relies on a parallel workflow. Cell lysates are split into two arms: one incubated with a biotinylated active Daclatasvir probe, and the other with a biotinylated RRRR isomer probe.

Causality in Design: Why use an enantiomer rather than an unfunctionalized bead control? Unfunctionalized beads only account for matrix-binding proteins. Many off-target proteins bind to the biphenyl or imidazole rings of the Daclatasvir scaffold via hydrophobic interactions. The RRRR isomer controls for these scaffold-driven interactions, ensuring that only proteins requiring the specific three-dimensional stereochemistry of the active drug are identified as hits.

G cluster_0 Experimental Arm (Active Probe) cluster_1 Control Arm (Negative Control) Lysate HCV Replicon Cell Lysate (Contains NS5A & Host Proteome) ActiveProbe Biotin-Daclatasvir (Active SSSS Isomer) Lysate->ActiveProbe ControlProbe Biotin-RRRR Isomer (Inactive Enantiomer) Lysate->ControlProbe Bind1 Specific Binding to NS5A + Non-specific Binding ActiveProbe->Bind1 Beads1 Streptavidin Affinity Capture Bind1->Beads1 Bind2 NO NS5A Binding + Non-specific Binding ControlProbe->Bind2 Beads2 Streptavidin Affinity Capture Bind2->Beads2 Wash Stringent Washing (Removes low-affinity interactors) Beads1->Wash Beads2->Wash Elute1 Elution & LC-MS/MS (NS5A Enriched) Wash->Elute1 Elute2 Elution & LC-MS/MS (Background Proteome Only) Wash->Elute2

Caption: Enantiodifferential pull-down workflow utilizing the active Daclatasvir probe versus the inactive RRRR isomer control.

Step-by-Step Protocol: Enantiodifferential Pull-Down Assay

This self-validating protocol is optimized for the isolation of the NS5A dimer from HCV replicon cells (e.g., Huh7 cells harboring HCV replicons).

Phase 1: Native Cell Lysis

Objective: Extract proteins while preserving the native conformation of the NS5A Domain I dimer, which is required for Daclatasvir binding.

  • Harvest 1×107 Huh7 HCV replicon cells via scraping (avoid trypsin to prevent surface protein degradation).

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the pellet in 1 mL of Mild Lysis Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% NP-40, 10% Glycerol, and 1X Protease/Phosphatase Inhibitor Cocktail.

    • Causality Check: NP-40 is chosen over SDS or Triton X-100 at high concentrations because strong detergents will denature the NS5A homodimer. Daclatasvir binds across the dimer interface; monomeric NS5A will result in false negatives[5].

  • Incubate on ice for 30 minutes, with gentle vortexing every 10 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant (cleared lysate).

Phase 2: Pre-clearing & Probe Incubation

Objective: Remove endogenous biotinylated proteins and allow equilibrium binding of the probes.

  • Pre-clear: Add 30 µL of pre-washed bare Streptavidin agarose beads to the 1 mL lysate. Rotate for 1 hour at 4°C. Centrifuge and transfer the supernatant to a new tube.

  • Split Lysate: Divide the pre-cleared lysate into two equal 500 µL aliquots (Arm A and Arm B).

  • Probe Addition:

    • Arm A (Active): Add Biotin-Daclatasvir to a final concentration of 1 µM.

    • Arm B (Control): Add Biotin-Daclatasvir RRRR Isomer to a final concentration of 1 µM.

  • Incubate both tubes overnight (12-16 hours) at 4°C with end-over-end rotation.

Phase 3: Affinity Capture & Stringent Washing

Objective: Capture the probe-target complexes and wash away non-specific interactors.

  • Add 50 µL of pre-washed Streptavidin agarose beads to both Arm A and Arm B.

  • Rotate for 2 hours at 4°C.

  • Centrifuge at 1,000 × g for 2 minutes to pellet the beads. Discard the supernatant (or save for unbound fraction analysis).

  • Washing (Critical Step): Wash the beads 4 times with 1 mL of Wash Buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.1% NP-40).

    • Causality Check: The NaCl concentration is raised to 300 mM during washing to disrupt weak electrostatic interactions. Because Daclatasvir binds NS5A with picomolar affinity, the specific complex will survive this stringency, whereas background proteins will be washed away.

Phase 4: Elution & Downstream Analysis
  • Add 40 µL of 2X Laemmli Sample Buffer (containing β -mercaptoethanol) to the beads.

  • Boil at 95°C for 5 minutes to denature the streptavidin and release all bound proteins.

  • Centrifuge at maximum speed for 2 minutes and collect the supernatant.

  • Analyze the eluate via Western Blot (using anti-NS5A antibodies) or process for Label-Free Quantitative (LFQ) LC-MS/MS proteomics.

Data Presentation & Interpretation

When the eluates are analyzed via quantitative proteomics, the RRRR isomer acts as the baseline for background subtraction. True targets will show a high enrichment ratio (Active/RRRR), whereas non-specific binders will have a ratio near 1.0.

Table 1: Representative Quantitative Proteomic Output (LFQ Intensities)

Protein IdentifiedFunction / LocalizationLFQ Intensity (Active Probe)LFQ Intensity (RRRR Isomer)Enrichment Ratio (Active/RRRR)Interpretation
HCV NS5A Viral Replication Complex 8.5×106 1.2×104 708.3 Validated Target (Stereospecific binding)
HSP90 Chaperone / Cytosol 4.2×105 3.9×105 1.07 Background (Non-specific scaffold binding)
β -Actin Cytoskeleton 9.1×104 8.8×104 1.03 Background (Matrix/Bead binding)
CYP3A4 Drug Metabolism 2.5×105 2.1×105 1.19 Background (General hydrophobic interaction)

Note: The dramatic enrichment of NS5A solely in the active probe arm validates the assay's structural fidelity. The presence of HSP90 in both arms demonstrates why the RRRR isomer is necessary; without it, HSP90 might be falsely identified as a specific Daclatasvir target.

Troubleshooting & Quality Control

  • Loss of NS5A Signal in Active Arm: Ensure that the lysis buffer does not contain denaturing agents (like SDS or Urea). NS5A must remain a dimer for the binding pocket to exist. Verify the expression of NS5A in the replicon cell line prior to the pull-down.

  • High Background in Both Arms: If the RRRR isomer arm pulls down an excessive amount of protein, the wash stringency is too low. Increase the NaCl concentration in the wash buffer to 400 mM or add 5-10% glycerol to reduce hydrophobic non-specific binding.

  • Incomplete Elution: Streptavidin-biotin is one of the strongest non-covalent interactions known. If boiling in Laemmli buffer is insufficient, consider using a cleavable biotin linker (e.g., SS-biotin) and eluting with 50 mM DTT.

References

  • Nakamura, Y., et al. "Enantiodifferential Approach for the Detection of the Target Membrane Protein of the Jasmonate Glycoside that Controls the Leaf Movement of Albizzia saman." ResearchGate. Available at:[Link][1]

  • Brocks, D. R., et al. "Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods." PubMed Central (PMC). Available at:[Link][6]

  • Schüle, M., et al. "Cellular analysis of the action of epigenetic drugs and probes." Taylor & Francis Online. Available at:[Link][2]

  • Royal Society of Chemistry. "Discovery and Clinical Validation of HCV Inhibitors Targeting the NS5A Protein." RSC Books. Available at:[Link][5]

Sources

Method

Application Note: Stereospecific Quantitation of Daclatasvir Isomers via Gradient Chiral HPLC

Introduction & Regulatory Context Daclatasvir (DCV) is a highly potent, pan-genotypic direct-acting antiviral (DAA) utilized in the treatment of Hepatitis C [9]. It functions by inhibiting the viral NS5A replication comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Daclatasvir (DCV) is a highly potent, pan-genotypic direct-acting antiviral (DAA) utilized in the treatment of Hepatitis C [9]. It functions by inhibiting the viral NS5A replication complex. Structurally, the active pharmaceutical ingredient (API) is the all-(S) isomer (S,S,S,S). Due to the presence of multiple chiral centers, the synthesis and degradation of Daclatasvir can give rise to various stereoisomeric impurities, including its enantiomer (all-R) and multiple diastereomers[1][2].

Because the spatial orientation of the molecule is critical for binding to the NS5A protein, these isomeric impurities exhibit drastically reduced therapeutic efficacy and pose uncharacterized toxicological risks. Consequently, regulatory guidelines (such as ICH Q3A/B) mandate the rigorous identification and trace-level quantitation of these chiral impurities[3]. This application note details a validated, self-correcting High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation and quantitation of Daclatasvir isomers.

Mechanistic Insights: The Causality of Experimental Choices

Achieving baseline resolution of DCV from its enantiomeric and diastereomeric impurities is chromatographically challenging due to the molecule's bulkiness and the physicochemical similarities of the isomers. This protocol departs from traditional isocratic normal-phase methods by leveraging a Polar Organic Mode (POM) with gradient elution[1][2].

  • Chiral Stationary Phase (CSP) Selection: The method employs an immobilized amylose tris(3-chlorophenylcarbamate) stationary phase (e.g., CHIRALPAK ID-3)[1][2]. The amylose backbone forms a helical structure that creates chiral cavities. The 3-chlorophenylcarbamate moieties provide multiple interaction sites: hydrogen bonding (via N-H and C=O), π-π interactions (via the phenyl rings), and steric inclusion. Immobilization ensures the column can withstand strong polar organic solvents without degrading.

  • Why Polar Organic Mode (POM) over Normal Phase? Traditional normal-phase methods (e.g., hexane/isopropanol) often yield poor solubility and broad peak shapes for highly polar, basic molecules like DCV. POM (utilizing Acetonitrile and Methanol) maximizes sample solubility and accelerates mass transfer, resulting in sharper peaks.

  • The Necessity of a Binary Gradient: Isocratic elution often fails to resolve all diastereomers from the enantiomeric pairs, or it causes late-eluting isomers to broaden unacceptably. Transitioning from Acetonitrile to Methanol dynamically alters the hydrogen-bonding capacity of the mobile phase during the run. This sharpens late eluters and significantly improves enantio-selectivity[1][2].

  • Silanol Suppression via Diethylamine (DEA): DCV contains basic imidazole and pyrrolidine rings. Without a basic modifier, these nitrogen atoms undergo secondary electrostatic interactions with residual silanols on the silica support, causing severe peak tailing. The addition of 0.1% DEA competitively binds to these silanols, ensuring symmetrical peaks required for accurate trace-level integration[1][2].

Experimental Protocols: A Self-Validating System

This methodology incorporates built-in System Suitability Testing (SST) to ensure the chromatographic environment is optimal before any trace quantitation occurs.

Materials & Reagents
  • Daclatasvir Dihydrochloride Reference Standard (all-S).

  • Daclatasvir Enantiomer and Diastereomer Impurity Standards.

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Diethylamine (DEA), Analytical Reagent grade.

Standard and Sample Preparation
  • Diluent Preparation: Mix Acetonitrile and Methanol in a 50:50 (v/v) ratio. Note: Matching the diluent to the mobile phase polarity prevents solvent-mismatch peak distortion.

  • System Suitability Solution (Resolution Mixture): Accurately weigh 10 mg of the DCV standard and 1 mg of the DCV enantiomer/diastereomer impurity mixture. Dissolve in 10 mL of diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Sample Preparation: Weigh an amount of the DCV sample equivalent to 10 mg of the API. Transfer to a 10 mL volumetric flask, add 7 mL of diluent, sonicate for 10 minutes to extract the API, and make up to volume. Filter through a 0.22 µm PTFE filter.

Step-by-Step Execution
  • System Equilibration: Purge the HPLC lines with Mobile Phase A and B. Equilibrate the CHIRALPAK ID-3 column with 100% Mobile Phase A at 1.0 mL/min for 30 minutes until a stable baseline is achieved at 315 nm.

  • System Suitability Testing (SST): Inject 10 µL of the Resolution Mixture. Validation Gate: Proceed only if the resolution ( Rs​ ) between the DCV peak and its closest eluting diastereomer is ≥1.5 , and the tailing factor for the main DCV peak is ≤1.5 .

  • Calibration Curve: Inject calibration standards ranging from the Limit of Quantitation (LOQ) to the specification limit (e.g., 0.25 µg/mL to 3.0 µg/mL) of the enantiomeric impurities. Calculate the linear regression to ensure R2>0.999 .

  • Sample Analysis: Inject the prepared sample solutions in duplicate. Bracket the sample injections with standard check injections every 10 samples to validate retention time stability.

  • Data Processing: Integrate the peaks corresponding to the isomers. Calculate the percentage (w/w) of each impurity relative to the main DCV peak using the external standard method.

Data Presentation & Validation Metrics

The following tables summarize the optimized chromatographic parameters, the gradient program, and the expected validation metrics based on industry-standard testing[1][2].

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column CHIRALPAK ID-3 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A Acetonitrile : Diethylamine (100:0.1, v/v)
Mobile Phase B Methanol : Diethylamine (100:0.1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength UV at 315 nm
Injection Volume 10 µL

Table 2: Representative Binary Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.01000Isocratic hold
5.01000Isocratic hold
15.05050Linear gradient
20.05050Isocratic hold
21.01000Return to initial
30.01000Re-equilibration

Table 3: Validation Parameters for Daclatasvir Enantiomer Quantitation

Validation ParameterExpected Result
Limit of Detection (LOD) 0.083 µg/mL
Limit of Quantitation (LOQ) 0.25 µg/mL
Linearity Range 0.10 – 3.0 µg/mL
Correlation Coefficient ( R2 ) > 0.999
Recovery 90.0% – 112.0%
Specificity Baseline resolution from all diastereomers

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the chiral separation mechanism, from sample introduction to regulatory compliance.

Workflow N1 1. Sample Preparation (DCV API + Isomeric Impurities) N2 2. Chiral Stationary Phase (Amylose tris-3-chlorophenylcarbamate) N1->N2 10 µL Injection N3 3. Binary Gradient Elution (ACN/DEA to MeOH/DEA) N2->N3 Polar Organic Mode N4 4. Stereospecific Interactions (H-bonds, π-π, Steric Inclusion) N3->N4 Dynamic H-Bonding N5 5. UV Detection (Monitoring at 315 nm) N4->N5 Baseline Resolution (Rs > 1.5) N6 6. Data Integration (Trace Quantitation & ICH Compliance) N5->N6 Signal Processing

Workflow for the chiral separation and quantitation of Daclatasvir isomers using HPLC-UV.

References

  • Srinivasu, G., et al. "Development and Validation of the Chiral HPLC Method for Daclatasvir in Gradient Elution Mode on Amylose-Based Immobilized Chiral Stationary Phase." Chromatographia, 2016. Available at:[Link]

  • Belema, M., et al. "Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect." Journal of Medicinal Chemistry, 2014. Available at:[Link]

Sources

Application

Mechanistic Rationale &amp; The Need for Stereospecific Controls

Application Note: Utilizing the Daclatasvir RRRR Isomer as a Stereospecific Control in HCV NS5A In Vitro Binding Studies Daclatasvir (BMS-790052) is a first-in-class, picomolar inhibitor of the Hepatitis C Virus (HCV) no...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing the Daclatasvir RRRR Isomer as a Stereospecific Control in HCV NS5A In Vitro Binding Studies

Daclatasvir (BMS-790052) is a first-in-class, picomolar inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) replication complex[1]. Because the NS5A protein lacks any known enzymatic activity, standard biochemical inhibition assays cannot be used to evaluate target engagement[2]. Consequently, proving that a drug directly binds to NS5A requires precise biophysical and biochemical binding assays.

The active Daclatasvir molecule derives its chirality from natural L-proline and L-valine amino acids, resulting in a highly specific stereoconfiguration required to bind asymmetrically across the NS5A dimer interface[2]. In contrast, the Daclatasvir RRRR Isomer (CAS: 1417333-58-4) is synthesized using D-amino acids[3]. This unnatural diastereomer is completely inactive against HCV replicons (EC50 > 10 µM)[1].

The Causality of the Control: In drug development, highly lipophilic macrocycles (like Daclatasvir) often exhibit non-specific hydrophobic interactions with cellular membranes or off-target proteins. The RRRR isomer serves as the ultimate negative control. It shares the exact molecular weight, lipophilicity (LogP), and functional groups as the active drug, differing only in spatial orientation. By utilizing the RRRR isomer, researchers can definitively prove that an experimental signal is causally linked to stereospecific target engagement rather than non-specific partitioning into the lipid-rich membranous web where NS5A resides[4].

BindingLogic A HCV NS5A Dimer (Target Protein) B Active Daclatasvir (L-Pro, L-Val) B->A Stereo-compatible D Specific Binding (Target Engagement) B->D EC50 < 50 pM C RRRR Isomer (D-Pro, D-Val) C->A Incompatible E No Binding (Steric Clash) C->E EC50 > 10 µM

Figure 1: Stereospecific binding logic of Daclatasvir versus the RRRR Isomer to the NS5A dimer.

Quantitative Baseline: Active vs. RRRR Isomer

To effectively utilize the RRRR isomer in your workflows, it is critical to understand its baseline biophysical parameters compared to the active drug.

ParameterActive DaclatasvirDaclatasvir RRRR IsomerExperimental Implication
Stereochemistry L-Proline, L-ValineD-Proline, D-ValineDictates spatial geometry for dimer interface binding.
HCV GT-1b EC50 9 - 50 pM> 10 µMConfirms lack of antiviral efficacy in cell-based models.
Pull-Down Efficiency High (Specific)UndetectableValidates that target capture is not due to lipid binding.
SPR Affinity ( Kd​ ) Low nM to pMNo specific bindingUsed to subtract bulk refractive index changes in SPR.
Lipophilicity (LogP) IdenticalIdenticalEnsures non-specific hydrophobic interactions are matched.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By running the RRRR isomer in parallel with the active drug, any false positives generated by assay artifacts (e.g., inadequate washing, matrix effects) are immediately exposed.

Protocol A: Biotinylated Probe Pull-Down Assay (Target Engagement)

This assay isolates NS5A directly from HCV replicon lysates to prove that the drug physically associates with the viral protein in a complex cellular environment[1].

Causality & Expert Insight: NS5A is heavily membrane-associated. Standard immunoprecipitation might pull down entire membrane fragments containing NS5A, leading to false positives. By using biotinylated versions of both the active drug and the RRRR isomer, we isolate only the proteins directly interacting with the small molecule. If NS5A appears in the RRRR isomer control lane, your detergent stringency is too low, meaning you are pulling down non-specific lipid rafts rather than drug-bound protein.

Step-by-Step Workflow:

  • Lysate Preparation: Lyse HCV GT-1b replicon cells using a mild non-ionic detergent buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors). This solubilizes the membranous web while preserving protein-drug interactions.

  • Probe Incubation: Split the lysate into two aliquots. Incubate Aliquot A with 100 nM Biotin-Active-Daclatasvir and Aliquot B with 100 nM Biotin-RRRR-Isomer for 4 hours at 4°C.

  • Complex Capture: Add 50 µL of pre-cleared Streptavidin magnetic beads to each aliquot. Incubate for 1 hour at 4°C with gentle rotation.

  • Stringent Washing: Wash the beads 4 times with lysis buffer supplemented with 300 mM NaCl. Causality: The high salt concentration disrupts weak, non-specific electrostatic interactions, ensuring only high-affinity binders remain attached to the probe.

  • Elution & Detection: Boil the beads in 1x Laemmli sample buffer for 5 minutes. Resolve the eluate via SDS-PAGE and perform a Western blot using an anti-NS5A primary antibody.

PullDown Step1 1. Prepare HCV Replicon Lysate (Contains NS5A & Membranous Web) Step2 2. Incubate with Biotin-Probes (Active vs RRRR Isomer Control) Step1->Step2 Step3 3. Streptavidin Magnetic Bead Capture (Isolate Probe-Protein Complexes) Step2->Step3 Step4 4. Stringent Wash Steps (Remove Non-Specific Lipid Binders) Step3->Step4 Step5 5. SDS-PAGE & Western Blot (Detect NS5A Specific Pull-Down) Step4->Step5

Figure 2: Workflow for the self-validating NS5A pull-down assay using biotinylated stereoprobes.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR provides real-time, label-free kinetic data ( kon​ , koff​ , Kd​ ). However, lipophilic drugs like Daclatasvir require DMSO for solubility, which causes massive bulk refractive index shifts that can mask true binding signals.

Causality & Expert Insight: The RRRR isomer is injected under identical conditions as the active drug. Because both isomers have the exact same molecular weight and LogP, the RRRR isomer perfectly models the bulk refractive index change and non-specific dextran matrix binding. Subtracting the RRRR signal from the Active signal yields mathematically pure specific binding kinetics.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize recombinant HCV NS5A Domain I (amino acids 1-213) onto Flow Cell 2 (FC2) to a target level of 2000 RU. Leave Flow Cell 1 (FC1) blank as a reference.

  • Analyte Preparation: Prepare a concentration series (0.1 nM to 100 nM) of Active Daclatasvir and the RRRR Isomer in running buffer (HBS-EP+ supplemented with 5% DMSO).

  • Kinetic Injection: Flow the analytes over both FC1 and FC2 at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).

  • Data Analysis (Double Referencing): First, subtract the FC1 signal from the FC2 signal. Second, subtract the kinetic curve of the RRRR isomer from the kinetic curve of the Active Daclatasvir to isolate the true stereospecific interaction.

SPR Chip 1. CM5 Sensor Chip Prep Immobilize 2. Immobilize NS5A Domain I Chip->Immobilize Flow 3. Flow Analytes (Active vs RRRR) Immobilize->Flow Measure 4. Measure Kinetics Flow->Measure Analyze 5. Subtract Background Measure->Analyze

Figure 3: SPR workflow utilizing the RRRR isomer for baseline correction and kinetic analysis.

References

  • Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. Journal of Medicinal Chemistry (ACS Publications).1

  • Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition. Journal of Medicinal Chemistry (PMC).2

  • Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides. Virology (PMC).4

  • Daclatasvir RRRR Isomer | 1417333-58-4. Sigma-Aldrich.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Daclatasvir RRRR Isomer Solubility &amp; Formulation Guide

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with the Daclatasvir RRRR Isomer (CAS 1417333-58-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with the Daclatasvir RRRR Isomer (CAS 1417333-58-4). While the active pharmaceutical ingredient Daclatasvir (BMS-790052) is an SRRS stereoisomer derived from L-proline and L-valine[1], the RRRR isomer is frequently utilized as a chiral reference standard, an impurity marker, or in structure-activity relationship (SAR) profiling[2].

Like the parent drug, the RRRR isomer is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but critically low aqueous solubility[3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to overcome solubility bottlenecks during in vitro and in vivo experiments.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My Daclatasvir RRRR isomer precipitates immediately upon dilution from DMSO into my cell culture media. How can I prevent this? Causality & Solution: This phenomenon, known as "crashing out," occurs because the highly lipophilic biphenyl and imidazole rings of the molecule rapidly aggregate via π−π stacking when introduced to an environment with a high dielectric constant (water/media). To prevent this, you must avoid local supersaturation. Do not inject the DMSO stock directly into a large volume of static aqueous buffer. Instead, ensure the final DMSO concentration remains ≤0.5% for in vitro assays, and pre-warm your assay medium to 37°C. Add the DMSO stock dropwise while subjecting the medium to vigorous vortexing.

Q2: What is the validated vehicle formulation for dosing the RRRR isomer in murine in vivo models? Causality & Solution: Because the free base of the RRRR isomer is practically insoluble in water, an organic co-solvent and surfactant system is required to disrupt the crystal lattice and maintain the drug in a homogenous clear solution[]. The order of solvent addition is the most critical factor; adding the aqueous phase too early will permanently lock the compound into an insoluble crystalline state. The standard, self-validating co-solvent system is: 10% DMSO 40% PEG300 5% Tween-80 45% Saline []. If the solution turns cloudy at any step, the protocol has failed and must be restarted.

Q3: Does the RRRR stereochemistry alter its solubility compared to the active SRRS Daclatasvir? Causality & Solution: Yes. Daclatasvir is a C-2 symmetric molecule, and its specific 3D conformation (SRRS) optimizes its binding to the HCV NS5A replication complex[1]. The RRRR isomer possesses a different spatial arrangement, which inherently alters its crystal lattice energy and solid-state packing. While both isomers share high solubility in pure DMSO ( ≥40 mg/mL)[5][6], their apparent aqueous dissolution rates differ. Do not assume the RRRR free base will behave identically to the highly soluble Daclatasvir dihydrochloride salt[3]; always verify dissolution visually.

Q4: What are the optimal storage conditions to prevent degradation or precipitation of the DMSO stock? Causality & Solution: DMSO is highly hygroscopic. Repeated opening of the vial in a humid environment will draw moisture into the solvent, lowering its solubilizing capacity and causing the RRRR isomer to precipitate over time[5]. Store the lyophilized powder at -20°C (or -80°C for long-term storage)[7]. Once reconstituted in DMSO, aliquot the solution into single-use amber vials, purge with nitrogen gas if possible, and store at -80°C[7].

Part 2: Quantitative Data Summaries

The following table summarizes the solubility matrix for the Daclatasvir RRRR Isomer to aid in experimental planning.

Solvent / Vehicle SystemSolubility LimitVisual StateRecommended Application
DMSO (100%) ≥40 mg/mLClear SolutionMaster stock preparation[5]
Ethanol (100%) <1 mg/mLSuspension / InsolubleNot recommended[7]
Water (Free Base) InsolubleParticulateN/A[7]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥1 mg/mLClear SolutionIn vivo IP/IV dosing[]
10% DMSO / 90% (20% SBE- β -CD in saline) ≥1 mg/mLClear SolutionIn vivo PO dosing[]

Part 3: Experimental Protocols & Workflows

Protocol A: Preparation of 10 mM In Vitro Master Stock

Self-Validation Check: The final solution must be completely transparent with no microscopic particulates.

  • Equilibration: Remove the Daclatasvir RRRR Isomer vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Skipping this step causes condensation, introducing water and ruining the stock.

  • Weighing: Weigh the appropriate mass (Molecular Weight ≈738.88 g/mol )[8] into a sterile, amber glass vial.

  • Solubilization: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Agitation: Sonicate the vial in a water bath at 25°C for 5–10 minutes.

  • Storage: Aliquot into single-use volumes and immediately transfer to -80°C[7].

Protocol B: Step-by-Step In Vivo Formulation (1 mg/mL)

Self-Validation Check: Each sequential addition must result in a clear solution before proceeding to the next step.

  • Primary Solubilization: Add 100 μ L of DMSO to 1 mg of Daclatasvir RRRR Isomer. Vortex vigorously until completely dissolved.

  • Co-Solvent Addition: Add 400 μ L of PEG300. Vortex thoroughly for 1 full minute. Mechanistic note: PEG300 acts as the primary steric stabilizer; insufficient mixing here guarantees precipitation later.

  • Surfactant Addition: Add 50 μ L of Tween-80. Vortex for 1 minute to ensure micelle formation.

  • Aqueous Phase: Add 450 μ L of 0.9% Saline dropwise while continuously vortexing the tube.

Formulation N1 1. Weigh 1 mg RRRR Isomer N2 2. Add 10% DMSO (Vortex to clear) N1->N2 N3 3. Add 40% PEG300 (Vortex 1 min) N2->N3 N4 4. Add 5% Tween-80 (Vortex 1 min) N3->N4 N5 5. Add 45% Saline (Dropwise + Vortex) N4->N5 N6 Clear Solution (≥ 1 mg/mL) N5->N6

Caption: Sequential solvent addition workflow for in vivo formulation of Daclatasvir RRRR Isomer.

Part 4: Troubleshooting Logic Workflow

If you encounter precipitation during your experiments, follow this logic tree to identify and isolate the root cause of the solubility failure.

Troubleshooting Start Issue: Precipitation in Aqueous Assay Buffer Check1 Is final DMSO > 0.5%? Start->Check1 Yes1 Dilute further or use co-solvent (e.g., Tween) Check1->Yes1 Yes No1 Check addition method Check1->No1 No Check2 Was DMSO stock added directly to cold buffer? No1->Check2 Yes2 Pre-warm buffer to 37°C Add dropwise with vortexing Check2->Yes2 Yes No2 Consider Cyclodextrin (e.g., 20% SBE-β-CD) Check2->No2 No

Caption: Diagnostic logic tree for resolving aqueous precipitation of the RRRR Isomer.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. Retrieved from[Link]

  • ResearchGate. A Stability-Indicating UPLC Method for the Determination of Potential Impurities in Daclatasvir. Retrieved from[Link]

  • Cleanchem Laboratories. Material Safety Data Sheets: Daclatasvir RRRR Isomer Enantiomer. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Yield in Daclatasvir Isomer Synthesis

Prepared by the Senior Application Scientist Team Introduction Daclatasvir is a potent, first-in-class inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex.[1] Its chemical structure is notable for its C2-sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Introduction

Daclatasvir is a potent, first-in-class inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex.[1] Its chemical structure is notable for its C2-symmetry and multiple stereocenters, making its synthesis a significant challenge for medicinal and process chemists.[2] A common and critical issue encountered by researchers is the poor yield of the desired (S,S,S,S)-stereoisomer, often due to the formation of diastereomers, atropisomers, and process-related impurities.[2][3]

This technical support guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers navigate the complexities of Daclatasvir synthesis and improve the overall yield and purity of the target molecule.

Troubleshooting Guide: Addressing Common Synthesis Failures

This section addresses high-level problems frequently encountered during the synthesis of Daclatasvir.

Question 1: My overall yield is consistently low after completing the entire synthesis. Which steps are the most likely culprits?

Answer: Low overall yield in Daclatasvir synthesis typically originates from two critical stages: the initial condensation to form the biphenyl-imidazole core and the final coupling step.

  • Initial Condensation Reaction: The reaction of a 4,4'-disubstituted biphenyl precursor (like 1,1'-biphenyl-4,4'-diylbis(2-bromoethanone)) with a protected L-proline derivative is highly susceptible to side reactions, especially when conducted in the presence of a base.[4][5] Traditional methods using a base often lead to a high impurity profile and consequently, low yields of the desired intermediate.[5] The base can promote undesired side reactions and degradation of starting materials.

  • Final Coupling Step: The coupling of the deprotected bis-imidazole intermediate with two equivalents of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid (L-Valine derivative) is another yield-defining step. Inefficient coupling agents, improper stoichiometry, or suboptimal reaction conditions can lead to incomplete reactions, resulting in mono-substituted byproducts and other impurities that are difficult to separate.

Question 2: My crude product shows a complex impurity profile on HPLC. What are the most common side products and how do they form?

Answer: A complex impurity profile is a clear indicator of suboptimal reaction conditions or product degradation. The impurities in Daclatasvir synthesis can be broadly categorized:

  • Process-Related Impurities: These are structurally similar molecules resulting from incomplete or side reactions.[6] A prime example is the mono-acylated intermediate from the final coupling step. Other examples include byproducts from the cyclization reaction if it does not proceed to completion.

  • Degradation Products: Daclatasvir can degrade under harsh conditions such as extreme pH (acidic or basic hydrolysis), high heat, or exposure to strong oxidizing agents.[7][8] Forced degradation studies have shown that Daclatasvir is particularly susceptible to acidic and oxidative stress, leading to cleavage of amide bonds or modification of the imidazole rings.[7]

  • Stereoisomers: The presence of undesired stereoisomers, including diastereomers and atropisomers, is a major challenge. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, and their formation can be influenced by the steric bulk of reactants and reaction temperature.[3] The inactive (R,R) isomer of a key proline-based intermediate is a common stereoisomeric impurity.[2]

Question 3: I'm struggling with poor stereochemical purity in my final product. How can I improve the diastereomeric and atropisomeric ratio?

Answer: Controlling stereochemistry is paramount, as only the (S,S,S,S)-isomer of Daclatasvir possesses the desired biological activity.[2] Improving stereochemical purity requires a multi-faceted approach:

  • High-Purity Starting Materials: Ensure the chiral integrity of your building blocks, specifically the L-proline and L-valine derivatives. Any enantiomeric contamination in the starting materials will directly translate to diastereomeric impurities in the final product.

  • Atropselective Catalysis: For key bond-forming reactions that establish an axis of chirality, the choice of catalyst is critical. While achiral palladium catalysts can facilitate certain cross-coupling steps, they often yield poor atropisomeric ratios.[3] Screening chiral ligands (e.g., (R)-BINAP) in combination with the metal catalyst can dramatically improve the selectivity for the desired atropisomer. Lowering the reaction temperature can also enhance selectivity.[3]

  • Chromatographic Purification: The separation of stereoisomers is often challenging via standard silica gel chromatography. Specialized techniques are required:

    • Chiral HPLC: This is the most effective method for separating enantiomers and diastereomers. Immobilized polysaccharide-based chiral stationary phases are commonly used for this purpose.[9][10]

    • Supercritical Fluid Chromatography (SFC): SFC can also offer excellent resolution for separating complex stereoisomers and is often faster and uses less solvent than HPLC.[11]

Frequently Asked Questions (FAQs)

FAQ 1: Why is the initial condensation of the biphenyl core with the proline derivative so sensitive to reaction conditions, particularly the presence of a base?

This step, often a nucleophilic substitution, is problematic because the starting materials and product are susceptible to base-catalyzed side reactions. According to improved process developments, conducting this reaction in the absence of a base significantly increases both yield and purity.[4] A base can deprotonate various acidic protons, leading to a cascade of undesired reactions, including elimination, self-condensation of the bromoethanone starting material, and potential racemization of the chiral proline center. By omitting the base and carefully controlling the temperature (e.g., 45-50°C), the reaction proceeds more cleanly via the desired substitution pathway.[4]

FAQ 2: What is the role of the coupling agent in the final step, and how does its choice affect yield?

The final step is an amide bond formation between the primary amine of the deprotected biphenyl-imidazole core and the carboxylic acid of the L-valine derivative. A coupling agent is required to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include combinations like EDCl/HOBt with a non-nucleophilic base like DIPEA.[5] The choice and quality of the coupling agent are critical. An inefficient agent will lead to a sluggish reaction and the formation of stable, unreactive intermediates, resulting in low conversion and a mixture of starting material, mono-acylated product, and the desired di-acylated Daclatasvir. The reaction should be run at a reduced temperature (e.g., 0-5°C) to minimize potential racemization of the L-valine derivative.[4]

FAQ 3: How can I effectively separate the desired (S,S,S,S)-Daclatasvir from its other stereoisomers on a preparative scale?

While analytical separation is well-documented, preparative separation requires careful method development. Chiral HPLC is the gold standard.[9]

  • Column Selection: Immobilized amylose or cellulose-based chiral stationary phases (CSPs) often provide the best resolution.

  • Mobile Phase Optimization: A systematic screening of mobile phases is necessary. This typically involves a polar organic solvent (e.g., acetonitrile, methanol) mixed with an alcohol (e.g., ethanol, isopropanol) and a small amount of an acidic or basic additive to improve peak shape.

  • Loading and Throughput: To maximize throughput on a preparative scale, optimize the sample concentration and injection volume to avoid column overloading, which degrades resolution.

FAQ 4: My purified Daclatasvir degrades upon storage. What are the likely degradation pathways and how can I prevent them?

Daclatasvir, particularly as the dihydrochloride salt, can be susceptible to degradation.[6]

  • Hydrolysis: The two terminal carbamate groups and the two amide bonds are susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The electron-rich imidazole rings can be sites of oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can also lead to degradation.[7]

Prevention Strategies:

  • Store the final compound as a solid in a tightly sealed container.

  • Keep it in a cool, dark, and dry place (desiccated).

  • Protect from light by using amber vials or storing in a light-proof container.

  • For solutions, use freshly prepared samples and store them at low temperatures for short periods.

Visualizations & Logical Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

G start Problem: Low Overall Yield check_crude Analyze Crude Product by HPLC/LC-MS start->check_crude path1 Complex Impurity Profile check_crude->path1 Yes path2 Clean Profile, Low Conversion check_crude->path2 No sub1 Likely Cause: Side Reactions / Degradation path1->sub1 sub2 Likely Cause: Inefficient Reaction Conditions path2->sub2 sol1a Review Condensation Step: - Remove base from reaction - Control temperature (45-50°C) sub1->sol1a sol1b Review Workup/Purification: - Avoid extreme pH - Use mild conditions sub1->sol1b sol1c Check for Stereoisomers: - Use Chiral HPLC analysis sub1->sol1c sol2a Review Final Coupling Step: - Check quality of coupling agent - Optimize stoichiometry - Ensure low temp (0-5°C) sub2->sol2a sol2b Review Cyclization Step: - Ensure sufficient reflux time - Check reagent quality (e.g., NH4OAc) sub2->sol2b

Caption: A logical workflow to diagnose and solve issues of low yield in Daclatasvir synthesis.

Diagram 2: Simplified Representation of Daclatasvir Assembly

G core Biphenyl Core (Achiral) intermediate Symmetric Intermediate (S,S-configuration) core->intermediate Condensation & Cyclization proline 2x L-Proline Derivative (S-configuration) proline->intermediate Condensation & Cyclization valine 2x L-Valine Derivative (S-configuration) daclatasvir Daclatasvir (S,S,S,S-configuration) valine->daclatasvir Coupling isomers Diastereomers / Atropisomers (Undesired) valine->isomers Poor Selectivity intermediate->daclatasvir Coupling intermediate->isomers Poor Selectivity

Caption: Assembly of Daclatasvir from key chiral and achiral building blocks.

Optimized Protocol & Data

Protocol 1: Improved Base-Free Condensation and Cyclization

This protocol is adapted from improved, industrially viable processes that enhance yield by avoiding base-catalyzed side reactions.[4][5]

Step A: Base-Free Condensation

  • Reagents & Setup: In a clean, dry reaction vessel equipped with a stirrer and temperature control, charge 1,1'-biphenyl-4,4'-diylbis(2-chloroethanone) (1.0 eq) and a suitable solvent (e.g., dichloroethane).

  • Addition: Add the L-proline derivative (e.g., 1-(tert-butoxycarbonyl)-L-proline) (approx. 2.1 eq).

  • Reaction: Raise the temperature to 45-50°C and stir for 4-5 hours. Monitor the reaction progress by HPLC until the starting chloro-compound is consumed.

  • Workup: Cool the reaction mixture. The product often precipitates and can be isolated by filtration. Wash the solid with a cold solvent to remove residual starting materials.

Step B: Cyclization

  • Reagents & Setup: To the vessel containing the product from Step A, add a suitable solvent (e.g., acetic acid) and the cyclizing agent, ammonium acetate (NH₄OAc) (a significant excess, e.g., 10-20 eq).

  • Reaction: Heat the mixture to reflux (typically >100°C) and maintain for 5-9 hours. Again, monitor progress by HPLC.

  • Workup: Cool the reaction mass. Quench the reaction by slowly adding it to cold water or an appropriate anti-solvent. The cyclized product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with water to remove excess ammonium acetate, and dry under vacuum to yield the protected bis-imidazole intermediate.

Table 1: Comparison of Reaction Conditions and Outcomes
ParameterPrior Art Method[5]Improved Method[4]Rationale for Improvement
Condensation Base Presence of a base (e.g., K₂CO₃, DIPEA)AbsentAvoids base-catalyzed side reactions and impurity formation, leading to cleaner product and higher yield.
Condensation Temp. Often room temperature45-50°CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without a base.
Final Coupling Temp. Variable0-5°CMinimizes the risk of racemization of the chiral L-valine derivative during carboxyl activation.
Outcome Low yield, high impurity profileAppreciable yield, high purityCleaner reaction pathways result in a more efficient and industrially scalable process.

References

  • Prasangi, S., et al. (2017). An Improved Process for the Preparation of Daclatasvir Dihydrochloride. Der Pharma Chemica, 9(14), 109-114.

  • Aquigen Bio Sciences. (2025). Daclatasvir Impurities: Types, Risks & Regulatory Importance. Aquigen Bio Sciences.

  • Mallick, S. S., et al. (n.d.). Rapid Synthesis of Daclatasvir in Flow. Scribd.

  • Wang, J., et al. (2016). Synthesis of the anti-hepatitis C drug daclatasvir dihydrochloride. ResearchGate.

  • Meanwell, N. A., et al. (2017). The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex. Antiviral Chemistry and Chemotherapy, 25(1), 1-27.

  • PCT Patent WO2017021904A1. (2017). Daclatasvir free base and process for the preparation thereof. Google Patents.

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Daclatasvir Analytical Methods with Daclatasvir-d6. BenchChem.

  • Pharmaffiliates. Daclatasvir-impurities. Pharmaffiliates.

  • Bakhtiar, R., & Ramos, L. (2018). Typical chromatograms for the separation of DCV and its isomers on CHIRALPAK ID-3. ResearchGate.

  • Chinese Patent CN105777719A. (2016). Synthesis method of Daclatasvir. Google Patents.

  • Nimje, H. M., et al. (2022). Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. Turkish Journal of Pharmaceutical Sciences, 19(2), 218-225.

  • de Castro, M. R., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI.

  • Belema, M., et al. (2014). Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. Journal of Medicinal Chemistry, 57(12), 5056-5072.

  • Eldin, A. S., et al. (2017). The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir: Antiviral Drugs. Fortune Journals.

  • U.S. Patent Application US20180258078A1. (2018). Process for the preparation of daclatasvir dihydrochloride and its intermediates. Google Patents.

  • International Journal of Novel Research and Development. (2016). METHOD DEVELOPMENT AND VALIDATION OF DECLATASVIR DIHYDROCHLORIDE BY RP HPLC METHOD. IJNRD.

  • Nimje, H. M., et al. (2022). Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. PMC.

  • Krait, S., et al. (2021). Complexation of daclatasvir by single isomer methylated β-cyclodextrins studied by capillary electrophoresis, NMR spectroscopy and mass spectrometry. ResearchGate.

  • Saad, M. Z., et al. (2021). SPECTROPHOTOMETRIC METHODS FOR DETERMINATION OF SOFOSBUVIR AND DACLATASVIR IN PURE AND DOSAGE FORMS. CORE.

  • Kumar, A., et al. (2021). Synthesis of daclatasvir using Pd/C-catalyzed homocoupling reaction in water and continuous-flow bromination of 8b and deprotection of amine 12 as key steps. ResearchGate.

  • Scriba, G. K. E. (2024). Update on chiral recognition mechanisms in separation science. PMC.

  • Drug Hunter Team. (2022). Synthetic Access to Stable Atropisomers in Drug Discovery via Catalysis. Drug Hunter.

  • World Health Organization. (2015). DACLATASVIR. WHO.

  • Hill, A., et al. (2016). Rapid reductions in prices for generic sofosbuvir and daclatasvir to treat hepatitis C. PMC.

  • Guedj, J., et al. (2013). Modeling shows that the NS5A inhibitor daclatasvir has two modes of action and yields a shorter estimate of the hepatitis C virus half-life. PMC.

  • Paolucci, S., et al. (2021). Virological Factors Associated with Failure to the Latest Generation of Direct Acting Agents (DAA) and Re-Treatment Strategy: A Narrative Review. MDPI.

  • Papachrysos, A., et al. (2016). Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C. Annals of Gastroenterology, 29(3), 267-274.

Sources

Troubleshooting

Identifying impurities in Daclatasvir RRRR Isomer samples

Daclatasvir RRRR Isomer Impurity Identification: Technical Support & Troubleshooting Guide Introduction Daclatasvir is a highly potent, direct-acting antiviral agent that targets the Hepatitis C virus NS5A protein. Becau...

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Author: BenchChem Technical Support Team. Date: April 2026

Daclatasvir RRRR Isomer Impurity Identification: Technical Support & Troubleshooting Guide

Introduction Daclatasvir is a highly potent, direct-acting antiviral agent that targets the Hepatitis C virus NS5A protein. Because of its complex stereochemistry (containing multiple chiral centers), the synthesis of Daclatasvir can yield several stereoisomeric impurities. Among the most critical is the Daclatasvir RRRR Isomer (also known as Impurity 7 or Impurity A, CAS: 1417333-58-4)[1][2]. Identifying and quantifying this specific stereoisomer is a rigorous analytical challenge due to its identical molecular weight (738.9 g/mol ) and nearly identical physicochemical properties to the active API[3].

This technical support center provides researchers and drug development professionals with field-proven methodologies, self-validating protocols, and troubleshooting guides to accurately isolate and identify the RRRR isomer using RP-HPLC and LC-MS/MS.

Section 1: Analytical Workflow for Isomer Identification

To successfully differentiate the RRRR isomer from the main Daclatasvir peak and other related substances, a dual-detection approach (UV/DAD coupled with MS) is highly recommended[4][5].

Workflow A Daclatasvir Sample (API or Formulation) B Sample Prep: Dissolution (Methanol / Mobile Phase) A->B C RP-HPLC / UPLC Separation (Phenyl or C18 Column) B->C D UV/DAD Detection (305 nm - 315 nm) C->D Optical Flow E LC-MS/MS Detection (ESI+, m/z 739.9) C->E Mass Flow F System Suitability Check (Resolution > 1.5) D->F E->F G RRRR Isomer Identification & Quantitation F->G Validated Data

Analytical workflow for the identification of Daclatasvir RRRR Isomer.

Section 2: Self-Validating Experimental Methodologies

The following protocol outlines a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. It is designed as a self-validating system: the protocol inherently includes system suitability criteria (SST) that must be met before sample analysis can proceed, ensuring data integrity.

Protocol: RP-HPLC/LC-MS Method for RRRR Isomer Separation

1. Mobile Phase Preparation (Causality-Driven)

  • Buffer (Mobile Phase A): Prepare a 10 mM Ammonium Acetate buffer adjusted to pH 4.0 with glacial acetic acid.

    • Causality: While traditional UV-only methods successfully use 0.05% o-phosphoric acid[6], phosphate buffers are non-volatile and will cause severe ion suppression and source contamination in LC-MS. Ammonium acetate provides the necessary ionic strength to maintain sharp peaks for ionizable groups while remaining fully MS-compatible.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and better UV transparency at lower wavelengths compared to methanol, reducing baseline noise.

2. Chromatographic Conditions

  • Column: Waters ACQUITY BEH Phenyl (100 × 2.1 mm, 1.7 μm) or equivalent[4].

    • Causality: Stereoisomers like the RRRR isomer often co-elute on standard C18 columns due to identical hydrophobicity. A Phenyl column introduces π−π interactions between the stationary phase and the biphenyl/imidazole rings of Daclatasvir, offering superior stereoselectivity[4].

  • Flow Rate: 0.7 mL/min (scaled appropriately if using UPLC)[6].

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and improves mass transfer, leading to sharper peaks[6].

  • Gradient Elution: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

3. Detection Parameters

  • UV/DAD: Set detection wavelength to 305 nm or 315 nm[4][6].

  • MS/MS: Electrospray Ionization in positive mode (ESI+). Monitor for the precursor ion [M+H]+ at m/z 739.9[3].

4. System Suitability Testing (Self-Validation Check) Before injecting unknown samples, inject a resolution mixture containing Daclatasvir API and a spiked Daclatasvir RRRR Isomer reference standard[2].

  • Acceptance Criteria: The resolution ( Rs​ ) between the Daclatasvir peak and the RRRR isomer peak must be ≥1.5 [5]. The tailing factor for both peaks must be ≤2.0 . If these criteria are not met, the system is not validated for the run, and column equilibration or mobile phase pH must be checked immediately.

Section 3: Quantitative Data Summary

The table below summarizes the expected chromatographic and validation parameters based on optimized stability-indicating methods for Daclatasvir and its impurities[4][6][7].

ParameterOptimized Value / ObservationAnalytical Purpose
Target Analyte Mass 738.9 g/mol (Free base)Exact mass verification via LC-MS.
Primary Precursor Ion m/z 739.9 [M+H]+ESI+ monitoring channel.
Major MS/MS Fragments m/z 339.1, 505.2, 561.2Structural confirmation of the biphenyl-imidazole core.
Typical Retention Time (API) ~3.7 - 4.0 min (Method dependent)Baseline reference for relative retention time (RRT).
Limit of Detection (LOD) 0.03 - 0.05 µg/mLEnsures the method can detect trace genotoxic/stereoisomeric impurities.
Limit of Quantitation (LOQ) 0.10 - 0.15 µg/mLMinimum concentration for accurate ICH-compliant reporting.
Optimal UV Wavelength 305 nm or 315 nmMaximizes signal-to-noise ratio for the conjugated system.

Section 4: Troubleshooting Guide

Issue 1: Co-elution of the RRRR Isomer and the main Daclatasvir peak.

  • Symptom: A single, broad, or shouldered peak is observed where two distinct peaks are expected.

  • Causality: The spatial arrangement of the RRRR isomer is too similar to the active API for standard hydrophobic partitioning (C18) to separate them effectively under isocratic conditions[8].

  • Resolution:

    • Switch to Gradient Elution: If using an isocratic method, switch to a shallow gradient. A gradual change in organic modifier concentration increases the resolving power for closely related species[8].

    • Change Stationary Phase: Switch from an alkyl chain (C18) to a Phenyl-Hexyl or biphenyl column. The π−π electron interactions will interact differently with the spatial geometry of the RRRR isomer compared to the API[4][8].

Issue 2: Severe baseline drift during the UV/DAD gradient run.

  • Symptom: The baseline rises or falls significantly as the percentage of Mobile Phase B increases, making integration of low-level impurity peaks (like the RRRR isomer near the LOQ) difficult.

  • Causality: Different solvents have different UV cutoffs and refractive indices. If monitoring at lower wavelengths (e.g., <250 nm), the absorbance of the mobile phase itself changes during the gradient.

  • Resolution: Daclatasvir has an optimal absorbance maximum around 305-315 nm[4][6]. Shift your detection wavelength to 315 nm, where solvent absorbance is negligible, ensuring a flat baseline.

Issue 3: Poor or absent MS signal for the RRRR isomer, despite a strong UV peak.

  • Symptom: The UV chromatogram shows the impurity, but the LC-MS total ion chromatogram (TIC) shows no corresponding mass at m/z 739.9.

  • Causality: Ion suppression. This is almost always caused by the use of non-volatile buffers (like phosphate or sulfate salts) in the mobile phase, which crystallize in the ESI source and prevent the analyte from taking on a charge.

  • Resolution: Immediately flush the LC-MS system with 50:50 Water:Methanol. Re-prepare Mobile Phase A using strictly volatile buffers: 0.1% Formic Acid or 10 mM Ammonium Acetate.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is the RRRR isomer specifically monitored as an impurity in Daclatasvir? A: Daclatasvir's efficacy relies heavily on its specific stereochemical configuration to bind effectively to the HCV NS5A protein. The RRRR isomer is a diastereomer that lacks the required therapeutic efficacy. Regulatory bodies require strict monitoring of inactive isomers to ensure the potency and safety of the final drug product.

Q: Can I use a standard C18 column for forced degradation studies of Daclatasvir? A: Yes, a C18 column is often sufficient for separating standard degradation products (e.g., hydrolytic or oxidative degradants) which have different molecular weights and polarities[6]. However, for separating chiral or diastereomeric impurities like the RRRR isomer, a Phenyl column is strongly recommended for its enhanced stereoselectivity[4].

Q: What is the expected mass fragmentation pattern for Daclatasvir and its isomers? A: Under CID (Collision-Induced Dissociation) in MS/MS, Daclatasvir and its isomers typically yield a precursor ion of m/z 739.9. Major fragment ions often include m/z 339.1, 505.2, and 561.2, which correspond to the cleavage of the pyrrolidine and valine derivative side chains from the central biphenyl-imidazole core[6].

References

  • Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Stability-Indicating UPLC Method for the Determination of Potential Impurities and Its Mass by a New QDa Mass Detector in Daclatasvir Drug Used to Treat Hepatitis C Infection. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Daclatasvir Isomer Separation &amp; Chiral HPLC Troubleshooting

Introduction Daclatasvir (DCV) is a highly potent, first-in-class, pan-genotypic hepatitis C virus (HCV) NS5A replication complex inhibitor. The molecule derives its complex stereochemistry from two natural amino acids (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Daclatasvir (DCV) is a highly potent, first-in-class, pan-genotypic hepatitis C virus (HCV) NS5A replication complex inhibitor. The molecule derives its complex stereochemistry from two natural amino acids (L-proline and L-valine), resulting in a pseudo-C2-symmetric structure with four chiral centers. Because therapeutic efficacy is highly specific to the all-(S) enantiomer (the eutomer), achieving baseline resolution between the active pharmaceutical ingredient (API) and its multiple enantiomeric and diastereomeric impurities is a critical analytical challenge.

This technical guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting steps for developing robust chiral separation methods for Daclatasvir.

Experimental Workflow & Mechanistic Pathway

When developing a chiral method for complex basic molecules like Daclatasvir, selecting the correct stationary phase and elution mode is paramount. The workflow below outlines the decision-making process for optimizing resolution.

G Start Daclatasvir Isomer Mixture (Enantiomers & Diastereomers) CSP Select Chiral Stationary Phase (e.g., CHIRALPAK ID-3) Start->CSP Mode Select Elution Mode CSP->Mode Isocratic Isocratic Elution (Poor Peak Shape/Resolution) Mode->Isocratic Initial Trial Gradient Binary Gradient Elution (ACN:DEA / MeOH:DEA) Mode->Gradient Recommended Isocratic->Gradient Switch to improve Rs Optimization Optimize Additives (0.1% - 0.2% Diethylamine) Gradient->Optimization Result Baseline Resolution (Rs > 2.0) Optimization->Result

Caption: Decision tree for optimizing Daclatasvir chiral HPLC separation.

Chiral recognition relies on a three-point interaction model. The diagram below illustrates the specific non-covalent interactions that drive the formation of transient diastereomeric complexes between Daclatasvir and an amylose-based stationary phase.

Mechanism Analyte Daclatasvir (Analyte) Hydrogen Bond Donors/Acceptors Interactions Transient Diastereomeric Complexes Analyte->Interactions CSP Amylose tris(3-chlorophenylcarbamate) Chiral Grooves & Interaction Sites CSP->Interactions PiPi π-π Interactions (Biphenyl/Imidazole rings) Interactions->PiPi HBond Hydrogen Bonding (Carbamate linkages) Interactions->HBond Steric Steric Inclusion (Pyrrolidine/Valine moieties) Interactions->Steric Elution Differential Elution Eutomer vs. Distomers PiPi->Elution HBond->Elution Steric->Elution

Caption: Mechanistic interactions driving transient diastereomeric complex formation.

Standard Operating Procedure: Gradient Chiral HPLC Method

Scientific Rationale: While isocratic methods are simpler to transfer between labs, the structural complexity and basicity of Daclatasvir often lead to severe peak tailing and co-elution of its diastereomers. A binary gradient method utilizing an immobilized amylose-based chiral stationary phase (CSP) overcomes these limitations by sharpening late-eluting peaks and enhancing overall peak capacity[1].

Step-by-Step Methodology
  • Column Installation: Install an immobilized amylose tris(3-chlorophenylcarbamate) column (e.g., CHIRALPAK ID-3, 250 × 4.6 mm, 3 µm)[1]. Causality Note: Immobilized phases are mandatory here as they tolerate the strong polar organic modifiers required in the gradient without degrading the chiral selector.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile containing 0.2% Diethylamine (DEA)[1].

    • Mobile Phase B: Methanol containing 0.2% Diethylamine (DEA)[1].

    • Causality Note: DEA acts as a basic additive to mask residual acidic silanols on the silica support. Without DEA, the basic imidazole and pyrrolidine nitrogens of Daclatasvir will undergo strong secondary ion-exchange interactions, destroying peak symmetry.

  • Gradient Program:

    • 0–5 min: 100% Mobile Phase A

    • 5–20 min: Linear gradient from 100% A to 50% A / 50% B

    • 20–25 min: Hold at 50% A / 50% B

    • 25–30 min: Return to 100% A for column re-equilibration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1].

    • Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics, reducing band broadening)[1].

    • Detection: UV at 315 nm[1].

    • Injection Volume: 10 µL.

  • System Suitability Validation (Self-Validating Step): Inject a resolution mixture containing the all-(S) eutomer, the all-(R) enantiomer, and at least two known diastereomers. The run is only valid if the resolution ( Rs​ ) between the closest eluting isomer pair is ≥ 1.5, and the tailing factor for the API peak is ≤ 1.5.

Quantitative Performance Summary

The table below summarizes the expected performance metrics when utilizing the optimized gradient method on an amylose-based CSP[1].

ParameterExpected ValueAnalytical Significance
Resolution ( Rs​ ) > 2.0 (Baseline)Ensures accurate integration and quantitation of enantiomeric impurities.
Limit of Detection (LOD) 0.083 µg/mLProvides high sensitivity for trace impurity profiling.
Limit of Quantitation (LOQ) 0.25 µg/mLEstablishes a robust threshold for regulatory compliance.
Recovery 90% - 112%Confirms the absence of on-column degradation or irreversible binding.
Linearity ( R2 ) > 0.999Validated across a 0.10–3.00 µg/mL concentration range.

Troubleshooting FAQs

Q1: I am experiencing severe peak tailing and poor resolution between Daclatasvir and its closest diastereomer. How can I fix this? Expert Answer: Peak tailing in basic molecules like Daclatasvir is almost always driven by secondary interactions with the stationary phase support. Actionable Steps: First, verify your additive concentration. Ensure your mobile phase contains exactly 0.1% to 0.2% Diethylamine (DEA). Second, if you are running an isocratic method, switch to the binary gradient (Acetonitrile/Methanol) described in the SOP. The increasing elution strength of Methanol helps sweep strongly retained diastereomers off the column, compressing the peak band and significantly improving resolution[1].

Q2: Does the choice between coated and immobilized polysaccharide columns matter for this assay? Expert Answer: Yes, significantly. Immobilized columns have the chiral selector covalently bonded to the silica matrix. This allows the use of "forbidden" polar solvents (like pure Methanol) in the mobile phase without dissolving the chiral selector. Because Daclatasvir isomers require strong polar organic modifiers to elute with good peak shape, an immobilized CSP provides the necessary solvent flexibility that a coated column (like CHIRALCEL OD-H) cannot safely accommodate under aggressive gradient conditions[1].

Q3: We want to develop an orthogonal method to verify our HPLC results. Is Capillary Electrophoresis (CE) a viable alternative? Expert Answer: Yes. CE using cyclodextrins (CDs) as chiral selectors in the background electrolyte is a highly effective orthogonal technique. Mechanistic Insight: Research demonstrates that the enantioseparation of Daclatasvir in CE is highly dependent on the specific substitution pattern of the cyclodextrin[2]. Using single-isomer heptakis(2,6-di-O-methyl)-β-CD (2,6-DM-β-CD) in an acidic background electrolyte (e.g., phosphate buffer, pH 2.5) yields excellent separation[2]. The biphenyl ring of Daclatasvir forms an inclusion complex within the hydrophobic CD cavity, while the valine-pyrrolidine moieties interact with the substituted rim. Caution: Ensure high purity of your CD selector. Randomly substituted CDs or those with low 2,6-DM-β-CD content can actually reverse the enantiomer migration order (causing the R,R,R,R-enantiomer to elute after the eutomer), which severely complicates impurity quantitation[2].

References

  • Development and Validation of the Chiral HPLC Method for Daclatasvir in Gradient Elution Mode on Amylose-Based Immobilized Chiral Stationary Phase. Chromatographia (2016). 1

  • Structural characterization of methyl-β-cyclodextrins by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy and effect of their isomeric composition on the capillary electrophoresis enantioseparation of daclatasvir. Journal of Chromatography A / PubMed (2021). 2

  • Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. Journal of Medicinal Chemistry - ACS Publications (2014). 3

Sources

Troubleshooting

Daclatasvir Forced Degradation &amp; Stability-Indicating Analysis: Technical Support Center

Welcome to the Technical Support Center for Daclatasvir (DCV) analytical development. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with designing stability-indi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Daclatasvir (DCV) analytical development. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with designing stability-indicating methods (SIM) and forced degradation studies for Daclatasvir.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure your analytical methods meet ICH Q1A(R2) and Q2(R1) regulatory standards.

Section 1: Mechanistic FAQs & Degradation Pathways

Q1: What are the primary degradation pathways of Daclatasvir under forced stress conditions? A: Daclatasvir is a potent Hepatitis C virus (HCV) NS5A inhibitor. While it is highly stable in its solid state, it exhibits specific chemical vulnerabilities when in solution. The molecule's degradation profile is primarily dictated by two functional groups: the carbamate moiety and the imidazole ring .

Under basic conditions (pH > 7), the carbamate moiety is highly susceptible to hydrolysis. Simultaneously, the imidazole ring is liable to base-mediated autoxidation, yielding multiple complex degradants. When exposed to direct oxidizing agents like hydrogen peroxide ( H2​O2​ ), the imidazole ring undergoes direct oxidation to form N-oxides and cleavage products. Furthermore, if chloride ions are present during oxidation, chloro-adducts can form. The imidazole moiety is also highly sensitive to photolytic stress, leading to radical rearrangements and secondary degradation pathways .

Pathways DCV Daclatasvir (DCV) Hydrolysis Hydrolytic Stress (Acid/Base) DCV->Hydrolysis Oxidation Oxidative Stress (H2O2 / Ce4+) DCV->Oxidation Photolysis Photolytic Stress (UV 254nm / Light) DCV->Photolysis Carbamate Carbamate Hydrolysis (Primary Base Pathway) Hydrolysis->Carbamate pH > 7 ImidazoleOx Imidazole Oxidation (N-oxides & Cleavage) Hydrolysis->ImidazoleOx Base-mediated Oxidation->ImidazoleOx Direct attack ChloroAdduct Chloro-adduct Formation (in presence of Cl-) Oxidation->ChloroAdduct H2O2 + HCl ImidazolePhoto Imidazole Photodegradation (Radical Rearrangements) Photolysis->ImidazolePhoto UV Exposure

Mechanistic degradation pathways of Daclatasvir under forced stress conditions.

Section 2: Experimental Protocols & Self-Validating Workflows

Q2: How do I design a self-validating forced degradation protocol for Daclatasvir? A: A robust forced degradation study must be a self-validating system. The goal is to achieve 5% to 20% degradation . Exceeding 20% risks the formation of secondary degradants (degradants of degradants), which hold no predictive value for actual shelf-life stability.

Below is a field-proven, step-by-step methodology to ensure reproducible mass balance and peak purity :

Step 1: Stock Solution Preparation

  • Prepare a primary DCV stock solution at 1.0 mg/mL using a chemically inert diluent (e.g., Methanol:Water 50:50 v/v). Ensure complete dissolution via sonication.

Step 2: Stress Application

  • Acidic Hydrolysis: Transfer 5 mL of stock into a round-bottom flask. Add 5 mL of 0.1 N HCl. Reflux at 60°C for 1 to 4 hours.

  • Basic Hydrolysis: Transfer 5 mL of stock into a flask. Add 5 mL of 0.1 N NaOH. Reflux at 60°C for 1 to 4 hours.

  • Oxidative Stress: Transfer 5 mL of stock into a flask. Add 5 mL of 3% to 30% H2​O2​ . Incubate at 60°C for 1 to 6 hours.

  • Photolytic Stress: Expose a thin layer of solid DCV powder or a liquid aliquot to UV light (254 nm) for 24 hours.

Step 3: Quenching (Critical Causality Step)

  • The Science: If stress samples are not immediately quenched, the active pharmaceutical ingredient (API) will continue to degrade while sitting in the HPLC autosampler queue. This leads to non-reproducible peak areas and a failure to achieve mass balance.

  • Action: Immediately neutralize the acidic sample with an equimolar volume of 0.1 N NaOH. Neutralize the basic sample with 0.1 N HCl. For oxidative stress, quench the reaction using a mild reducing agent like sodium thiosulfate.

Step 4: Dilution & Filtration

  • Dilute the quenched samples with the mobile phase to a final working concentration (e.g., 50 µg/mL). Filter through a 0.45 µm PTFE membrane to protect the HPLC column.

Step 5: Chromatographic Analysis

  • Inject the samples into an HPLC equipped with a Photo Diode Array (PDA) detector to assess peak purity and mass balance.

Workflow Start 1. Stock Preparation 1 mg/mL DCV in MeOH/H2O Stress 2. Apply Stress Acid: 0.1 N HCl Base: 0.1 N NaOH Ox: 3% H2O2 Start->Stress Quench 3. Quenching (Critical) Neutralize to halt degradation Stress->Quench 60°C, 1-4 hrs Dilute 4. Dilution Dilute to 50 µg/mL Quench->Dilute Analyze 5. LC-MS/PDA Analysis Assess Mass Balance & Purity Dilute->Analyze

Self-validating experimental workflow for Daclatasvir forced degradation.

Section 3: Analytical Troubleshooting & HPLC Method Optimization

Q3: My stability-indicating HPLC method fails to resolve Daclatasvir from its oxidative degradants, and the main peak is tailing. How can I optimize it? A: Oxidative degradants of DCV (especially imidazole N-oxides) possess polarities that are nearly identical to the parent compound, making co-elution a frequent issue. Furthermore, the imidazole ring has a pKa of approximately 6.0.

  • pH Control (Causality): If your mobile phase pH is near 6.0, the imidazole ring exists in a state of partial ionization, causing severe peak tailing and split peaks. To correct this, utilize a phosphate or ammonium acetate buffer adjusted to pH 3.0 to 5.0 . This ensures the imidazole nitrogen is fully protonated, yielding sharp, symmetrical peaks .

  • Gradient Elution: Isocratic methods often fail to separate closely eluting secondary degradants. Implement a gradient starting at a high aqueous ratio (e.g., 90% buffer) to retain polar degradants, gradually ramping up the organic modifier (acetonitrile) to elute DCV and non-polar impurities.

  • Peak Purity Verification: Always utilize a PDA detector. Ensure that the Peak Purity Angle is strictly less than the Purity Threshold. If the angle exceeds the threshold, a hidden degradant is co-eluting with your DCV peak.

Q4: What is the typical quantitative degradation profile I should expect during method validation? A: Daclatasvir exhibits varying degrees of susceptibility depending on the applied stressor. The table below summarizes the expected quantitative degradation profiles based on validated literature .

Quantitative Summary of Daclatasvir Forced Degradation Profiles
Stress ConditionReagent / ParameterTime & TempTypical Degradation (%)Primary Affected Moiety
Acidic Hydrolysis 0.1 N - 1.0 N HCl60°C - 80°C, 1-4 hrs5 - 15%Carbamate
Basic Hydrolysis 0.1 N - 1.0 N NaOH60°C - 80°C, 1-4 hrs10 - 20%Carbamate & Imidazole
Oxidative Stress 3% - 30% H2​O2​ 60°C, 1-6 hrs10 - 25%Imidazole (N-oxides)
Thermal Stress Solid State (100°C)72 hrs< 5% (Highly Stable)None (Stable in solid state)
Photolytic Stress UV Light (254 nm)24 hrs5 - 15%Imidazole (Radical rearrangement)

References

  • Huang, Y., et al. (2019). "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences. URL:[Link]

  • Swain, D., et al. (2019). "Development of Stability Indicating Assay Method for Separation and Identification of Degradation Products of Daclatasvir Dihydrochloride by LC-ESI-QTOF-MS/MS." Analytical Chemistry Letters. URL:[Link]

  • Zaman, B., et al. (2023). "Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets." Turkish Journal of Pharmaceutical Sciences. URL:[Link]

  • Sabrein, H., et al. (2024). "Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification." Oriental Journal of Chemistry. URL:[Link]

Reference Data & Comparative Studies

Validation

Validating the Purity of Daclatasvir RRRR Isomer: A Comparative Analytical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stereochemical Purity, Chiral Chromatography, and Method Validation The Stereochemical Challenge of Daclatasvir Daclatasvir dihydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stereochemical Purity, Chiral Chromatography, and Method Validation

The Stereochemical Challenge of Daclatasvir

Daclatasvir dihydrochloride is a first-in-class, highly potent inhibitor of the Hepatitis C virus (HCV) NS5A replication complex[1]. The active pharmaceutical ingredient (API) is synthesized strictly as the (S,S,S,S) enantiomer[2]. Because the molecule contains four chiral centers within a palindromic, highly lipophilic architecture, it can theoretically form multiple stereoisomers (enantiomers and diastereomers)[1][2].

The Daclatasvir RRRR Isomer (CAS: 1417333-58-4) is the direct enantiomer of the API and serves as a critical reference standard for quantifying enantiomeric impurities during formulation, stability testing, and Abbreviated New Drug Application (ANDA) submissions[3][4].

The Analytical Causality: Enantiomers possess identical physicochemical properties in an achiral environment. Standard reversed-phase HPLC cannot separate the RRRR isomer from the SSSS API. To achieve baseline resolution, we must introduce a chiral environment—typically a Chiral Stationary Phase (CSP)—to form transient, reversible diastereomeric complexes with differing thermodynamic stabilities.

Comparative Evaluation of Analytical Modalities

To objectively validate the purity of the RRRR isomer, analytical scientists must choose a method that balances resolution, sensitivity, and throughput. Below is a comparative matrix of the three primary techniques used in modern pharmaceutical development.

Table 1: Performance Comparison Matrix for Daclatasvir Stereoisomer Analysis
Analytical ModalityMechanism of SeparationLimit of Detection (LOD)Resolution ( Rs​ )ProsCons
Chiral HPLC (Amylose CSP) Transient diastereomeric complexation via H-bonding & steric fit.~0.08 µg/mL [5]> 2.0 Industry gold standard; highest sensitivity for trace impurities; highly reproducible.Longer run times (~15-20 mins); high solvent consumption.
Chiral SFC Supercritical CO2​
  • chiral modifier interactions.
~0.50 µg/mL> 2.5Rapid run times (<5 mins); "green" chemistry (less organic waste).Requires specialized SFC instrumentation; lower sensitivity than HPLC.
qNMR with CSAs Chemical shift non-equivalence via Chiral Solvating Agents.~1-2% (Poor for trace)N/AProvides absolute structural confirmation without reference standards.Insufficient sensitivity for ICH-compliant trace impurity quantification.

Verdict: For regulatory-compliant purity validation (enantiomeric excess, %ee), Chiral HPLC operating in polar organic or gradient elution mode remains the undisputed gold standard due to its superior LOD and robustness[5].

Workflow & Chiral Recognition Mechanism

To understand how the RRRR isomer is isolated from the SSSS API, we must visualize the workflow and the molecular interactions at the stationary phase.

Workflow A Daclatasvir Sample (Contains SSSS API & RRRR Impurity) B System Suitability Testing (SST) Spiked Racemic Mixture A->B Step 1: Prep C Chiral HPLC Separation (Amylose CSP + Polar Organic Mode) B->C Step 2: Self-Validation D Peak Integration & Resolution Check (Rs > 2.0) C->D Step 3: Analysis E Enantiomeric Purity (%ee) Quantification D->E Step 4: Reporting

Analytical workflow for self-validating the enantiomeric purity of Daclatasvir isomers.

Mechanism CSP Immobilized Amylose CSP (Chiral Cavities) RRRR RRRR Isomer (Strong H-Bonding) CSP->RRRR High Affinity (Longer Retention) SSSS SSSS Isomer (Steric Repulsion) CSP->SSSS Low Affinity (Shorter Retention) Det Detector (Baseline Resolution) RRRR->Det Elutes Second SSSS->Det Elutes First

Mechanism of chiral recognition and separation of Daclatasvir enantiomers on an amylose CSP.

Self-Validating Experimental Protocol: Chiral HPLC

To ensure scientific integrity, the following protocol is designed as a self-validating system . The analysis cannot proceed to sample quantification unless the built-in System Suitability Test (SST) mathematically proves the system's resolving power.

Materials & Equipment
  • Column: CHIRALPAK ID-3 or CHIRALCEL OD-H (250 × 4.6 mm, 5 µm)[5].

  • Detector: Photodiode Array (PDA) or UV Detector set to 315 nm (optimized for Daclatasvir's biphenyl-imidazole core to minimize excipient interference)[6].

  • Mobile Phase: Methanol containing 0.2% Diethylamine (DEA) (Polar Organic Mode)[5].

Step-by-Step Methodology & Causality

Step 1: Mobile Phase Preparation

  • Action: Mix HPLC-grade Methanol with 0.2% (v/v) Diethylamine (DEA). Degas via sonication.

  • Causality: Daclatasvir contains basic imidazole and pyrrolidine nitrogens. Without DEA, these basic sites interact with residual free silanols on the silica support of the CSP, causing severe peak tailing. DEA acts as a competing base, masking the silanols and ensuring sharp, symmetrical peaks[5].

Step 2: Preparation of the Self-Validating SST Solution

  • Action: Prepare a 1.0 µg/mL solution containing a strict 1:1 ratio of SSSS API and RRRR Isomer reference standard in the mobile phase.

  • Causality: This spiked "racemic" mixture acts as the internal logic gate. It proves that the column's chiral cavities are active and capable of discriminating between the exact spatial inversions of the two enantiomers.

Step 3: Sample Preparation

  • Action: Dissolve the target RRRR Isomer sample in the mobile phase to a working concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 4: Chromatographic Execution & Self-Validation Check

  • Action: Inject 10 µL of the SST Solution at a flow rate of 1.0 mL/min.

  • Validation Gate: Calculate the resolution ( Rs​ ) between the SSSS and RRRR peaks.

    • If Rs​≥2.0 and Tailing Factor ( Tf​ ) ≤1.5 : The system is validated. Proceed to sample injection.

    • If Rs​<2.0 : The system fails. Causality: The CSP may be degraded, or the column temperature (ideally maintained at 25°C) is fluctuating, altering the thermodynamics of the transient diastereomeric complexes. Do not proceed.

Step 5: Sample Analysis & Quantification

  • Action: Inject the target sample. Utilize the PDA detector's "Peak Purity" function to confirm that the RRRR peak is homogenous and free of co-eluting diastereomers (e.g., RSSS or SRRR)[7].

  • Causality: Peak purity analysis ensures that the calculated enantiomeric excess (%ee) is not artificially inflated by structurally similar impurities hiding under the main peak curve.

References

  • Title: Daclatasvir RRRR Isomer | 1417333-58-4 Source: Sigma-Aldrich URL: 3

  • Title: Daclatasvir RSSS Isomer | 1417333-83-5 Source: SynZeal URL: 4

  • Title: Development and Validation of the Chiral HPLC Method for Daclatasvir in Gradient Elution Mode on Amylose-Based Immobilized Chiral Stationary Phase Source: ResearchGate URL: 5

  • Title: Daclatasvir (as dihydrochloride) 30mg tablets WHOPAR Part 6 Source: World Health Organization (WHO) URL: 2

  • Title: The Development of A New Validated HPLC and Spectrophotometric Methods for the Simultaneous Determination of Daclatasvir and Sofosbuvir Source: Fortune Journals URL: 7

  • Title: The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex Source: National Institutes of Health (PMC) URL: 1

  • Title: Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets Source: Turkish Journal of Pharmaceutical Sciences URL: 6

Sources

Comparative

A Researcher's Guide to Validating Target Engagement: The Case of Daclatasvir and HCV NS5A

In the landscape of antiviral drug discovery, establishing that a molecule directly and specifically interacts with its intended target within a complex cellular environment is a cornerstone of a successful research prog...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antiviral drug discovery, establishing that a molecule directly and specifically interacts with its intended target within a complex cellular environment is a cornerstone of a successful research program. This guide provides an in-depth, technical comparison of methods to validate target engagement, using the potent Hepatitis C Virus (HCV) NS5A inhibitor, Daclatasvir, as a prime example. We will delve into the critical role of stereochemistry in target recognition and explore robust biophysical and cellular assays to unequivocally demonstrate on-target activity. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous target validation studies.

The Enigmatic Target: HCV NS5A and the Rise of Direct-Acting Antivirals

The Hepatitis C virus non-structural protein 5A (NS5A) is a fascinating and complex drug target. Lacking any known enzymatic function, NS5A acts as a critical scaffolding protein, orchestrating the formation of the viral replication complex and playing a key role in virion assembly.[1][2] Its multifaceted role made it an attractive, albeit challenging, target for direct-acting antivirals (DAAs).

Daclatasvir emerged as a first-in-class, potent, pan-genotypic inhibitor of NS5A, demonstrating picomolar to low nanomolar efficacy in replicon systems.[3][4] Its discovery and development highlighted the power of phenotypic screening in identifying novel mechanisms of action.[2] The primary mechanism of Daclatasvir involves binding to domain I of NS5A, which induces conformational changes that disrupt the protein's normal functions, thereby inhibiting both viral RNA synthesis and virion assembly.[1][5]

The Importance of Being Specific: Stereochemistry and Target Engagement

A crucial aspect of Daclatasvir's interaction with NS5A lies in its stereochemistry. The molecule possesses two stereocenters, leading to different spatial arrangements of its atoms. The biologically active form of Daclatasvir is the (S,S)-isomer. In contrast, the (R,R)-isomer is inactive.[2] This stereospecificity provides a powerful tool for validating target engagement. Any observed biological or biophysical effect of the (S,S)-isomer should be absent with the (R,R)-isomer, providing strong evidence that the effect is mediated through specific binding to the target and not due to off-target or non-specific interactions.

A seminal study demonstrated this principle elegantly. A biotin-labeled derivative of the active (S,S)-Daclatasvir was able to pull down the NS5A protein from lysates of cells containing the HCV replicon. Conversely, the biotinylated inactive (R,R)-isomer failed to isolate NS5A under the same conditions.[2] This experiment provides direct and compelling evidence of stereoselective target engagement.

Methodologies for Validating Target Engagement

A multi-faceted approach, employing both biophysical and cellular assays, is essential for robustly validating target engagement. Below, we compare several key techniques and provide detailed protocols tailored for the Daclatasvir-NS5A interaction.

Biophysical Assays: Quantifying the Interaction in a Purified System

Biophysical methods provide quantitative data on the direct interaction between a compound and its purified target protein, offering insights into binding affinity, kinetics, and thermodynamics.

SPR is a label-free technique that measures the binding of an analyte (e.g., Daclatasvir) to a ligand (e.g., NS5A) immobilized on a sensor surface in real-time. It provides kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR Analysis of Daclatasvir Isomer Binding to NS5A

  • Protein Immobilization:

    • Recombinantly express and purify the HCV NS5A protein (Domain I is often sufficient).

    • Immobilize NS5A onto a CM5 sensor chip using standard amine coupling chemistry. The optimal pH for immobilization should be determined empirically to ensure protein stability and efficient coupling.[6][7][8]

    • A control flow cell should be prepared by performing the activation and blocking steps without protein immobilization to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare stock solutions of both (S,S)-Daclatasvir and the inactive (R,R)-Daclatasvir isomer in a suitable solvent (e.g., DMSO) and then dilute into the running buffer to the desired concentrations. The final DMSO concentration should be kept low and consistent across all samples to minimize solvent effects.

  • Binding Analysis:

    • Inject a series of concentrations of (S,S)-Daclatasvir over the NS5A and control flow cells.

    • Monitor the association and dissociation phases to generate sensorgrams.

    • Regenerate the sensor surface between injections using a mild regeneration buffer to remove bound compound without denaturing the immobilized protein.

    • Repeat the injections with the inactive (R,R)-Daclatasvir isomer at the same concentrations.

  • Data Analysis:

    • Subtract the signal from the control flow cell from the signal of the NS5A-immobilized flow cell to obtain specific binding curves.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for the (S,S)-isomer.

    • For the (R,R)-isomer, no significant binding is expected, resulting in a flat sensorgram.

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol: ITC Analysis of Daclatasvir Isomer Binding to NS5A

  • Sample Preparation:

    • Dialyze the purified NS5A protein and the Daclatasvir isomers extensively against the same buffer to minimize buffer mismatch heats.[9]

    • Determine the accurate concentrations of the protein and the compounds.

  • ITC Experiment:

    • Fill the ITC sample cell with the NS5A protein solution.

    • Load the injection syringe with a solution of (S,S)-Daclatasvir at a concentration typically 10-20 times that of the protein.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

    • Conduct a control titration by injecting the compound into the buffer alone to determine the heat of dilution.

    • Repeat the experiment using the inactive (R,R)-Daclatasvir isomer.

  • Data Analysis:

    • Subtract the heat of dilution from the binding heats.

    • Integrate the resulting peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to obtain the thermodynamic parameters (KD, n, ΔH, and ΔS) for the (S,S)-isomer.[10][11]

    • For the (R,R)-isomer, only the heat of dilution should be observed.

Cellular Assays: Confirming Target Engagement in a Physiological Context

While biophysical assays are powerful, demonstrating target engagement within the complex environment of a living cell is the ultimate goal.

CETSA is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[12][13] This allows for the assessment of target engagement in intact cells or cell lysates.

Experimental Protocol: CETSA for Daclatasvir Target Engagement with NS5A

  • Cell Treatment:

    • Culture cells expressing the HCV replicon (e.g., Huh-7 cells).

    • Treat the cells with varying concentrations of (S,S)-Daclatasvir, the inactive (R,R)-Daclatasvir isomer, or a vehicle control (DMSO) for a defined period to allow for compound uptake.[14]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification:

    • Quantify the amount of soluble NS5A protein remaining at each temperature using a specific antibody-based method such as Western blotting or an AlphaScreen/HTRF assay.[12][15]

  • Data Analysis:

    • Plot the amount of soluble NS5A as a function of temperature to generate a "melting curve".

    • Binding of the active (S,S)-Daclatasvir should result in a rightward shift of the melting curve, indicating thermal stabilization of NS5A.

    • The inactive (R,R)-Daclatasvir and the vehicle control should show no significant shift in the melting curve.

    • By performing the experiment at a fixed temperature with varying compound concentrations, an isothermal dose-response curve can be generated to determine the cellular EC50 for target engagement.

Visualizing the Workflow and Pathway

To better conceptualize the experimental design and the biological context, the following diagrams are provided.

G cluster_0 CETSA Workflow A 1. Cell Culture (HCV Replicon Cells) B 2. Compound Treatment ((S,S)-Daclatasvir, (R,R)-Daclatasvir, Vehicle) A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separation of Soluble and Aggregated Proteins D->E F 6. Quantification of Soluble NS5A (Western Blot / AlphaScreen) E->F G 7. Data Analysis (Melt Curve Shift) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_0 HCV Replication & Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein (Dimer) Polyprotein->NS5A Processing Replication_Complex Replication Complex Formation NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly Daclatasvir (S,S)-Daclatasvir Daclatasvir->NS5A Binds & Inhibits Inactive_Isomer (R,R)-Daclatasvir Inactive_Isomer->NS5A No Binding

Caption: Simplified schematic of Daclatasvir's mechanism of action.

Comparative Analysis of NS5A Inhibitors

Daclatasvir is one of several potent NS5A inhibitors. A comparative analysis of their target engagement and antiviral activity is crucial for understanding their relative strengths and potential for combination therapies.

CompoundClassTargetKey Target Engagement Validation MethodAntiviral Potency (EC50)Key Features
(S,S)-Daclatasvir NS5A InhibitorHCV NS5ABiotin-pull down, CETSA, SPR, ITCpM to low nM range across genotypes[3][4]First-in-class, pan-genotypic activity.
(R,R)-Daclatasvir Isomer Inactive StereoisomerN/AUsed as a negative control; no binding to NS5A demonstrated.[2]Inactive[2]Essential tool for validating on-target effects.
Ledipasvir NS5A InhibitorHCV NS5AIn vitro binding assays with recombinant NS5A.[16]Genotype 1a: 0.031 nM, Genotype 1b: 0.004 nM.[16][17]Highly potent against genotype 1.
Elbasvir NS5A InhibitorHCV NS5AReplicon-based resistance mapping.Genotype 1a: 4 pM, Genotype 1b: 3 pM.Potent activity against genotypes 1 and 4.
Pibrentasvir NS5A InhibitorHCV NS5AReplicon-based resistance mapping.1.4 to 5.0 pM across genotypes 1-6.[18]Pan-genotypic with a high barrier to resistance.

Conclusion: A Rigorous Approach to Target Validation

Validating target engagement is a critical and multi-step process in drug discovery. The case of Daclatasvir and its interaction with HCV NS5A provides an excellent framework for designing and executing these crucial experiments. By leveraging the stereospecificity of Daclatasvir and employing a combination of biophysical and cellular assays, researchers can build a compelling, data-driven case for on-target activity. The use of an inactive stereoisomer, such as the (R,R)-isomer of Daclatasvir, as a negative control is a powerful and often underutilized strategy to ensure the specificity of the observed effects. The methodologies and principles outlined in this guide are broadly applicable and should serve as a valuable resource for scientists working to advance novel therapeutics.

References

  • Gao, M. (2013). Antiviral activity and resistance of HCV NS5A replication complex inhibitors. Current Opinion in Virology, 3(5), 514-520.
  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
  • Ng, T. I., et al. (2017). In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir. Antimicrobial Agents and Chemotherapy, 61(5), e02558-16.
  • Harvoni (ledipasvir and sofosbuvir)
  • Cheng, G., et al. (2016). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrobial Agents and Chemotherapy, 60(3), 1847-1853.
  • Kohler, C., et al. (2016). In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrobial Agents and Chemotherapy, 60(3), 1847-1853.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Lomenick, B., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(7), 1853-1860.
  • BIAcore. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction.
  • O'Connell, J., et al. (2019). Isothermal titration calorimetry.
  • GE Healthcare. (n.d.). Surface plasmon resonance.
  • Badillo, A., et al. (2017). Overall Structural Model of NS5A Protein from Hepatitis C Virus and Modulation by Mutations Confering Resistance of Virus Replication to Cyclosporin A. Biochemistry, 56(24), 3029-3048.
  • Al-Amin, R., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink Proteomics.
  • University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment.
  • Guedj, J., et al. (2013). Modeling shows that the NS5A inhibitor daclatasvir has two modes of action and yields a shorter estimate of the hepatitis C virus half-life. Proceedings of the National Academy of Sciences, 110(10), 3991-3996.
  • Belema, M., et al. (2014). The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex. Journal of Medicinal Chemistry, 57(10), 3991-4018.
  • Chinese Academy of Sciences. (2025, November 7). New Immobilization Method Developed to Improve Membrane Protein Analysis Using SPR.
  • University of Marburg. (n.d.).
  • TA Instruments. (n.d.).
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • Malvern Panalytical. (2019, February 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2.
  • protocols.io. (2025, June 26).
  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. European Biophysics Journal, 40(8), 941-951.
  • Zhang, Y., et al. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (pp. 131-143). Humana, New York, NY.
  • Izumi, T., et al. (2016). Evaluation of Resistance-Associated Substitutions in NS5A Using Direct Sequence and Cycleave Method and Treatment Outcome with Daclatasvir and Asunaprevir for Chronic Hepatitis C Genotype 1. PLOS ONE, 11(9), e0163302.
  • Wang, C., et al. (2014). Comparison of daclatasvir resistance barriers on NS5A from hepatitis C virus genotypes 1 to 6: implications for cross-genotype activity. Antimicrobial Agents and Chemotherapy, 58(9), 5155-5163.
  • Bawono, R. G., et al. (2019). NS5A-ISGylation via Lysine 26 Has a Critical Role for Efficient Propagation of Hepatitis C Virus Genotype. Kobe Journal of Medical Sciences, 65(3), E80-E90.
  • Kramer, L. D., et al. (2018). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Biochemistry, 57(42), 6069-6073.
  • Khachatoorian, R., et al. (2014). Structural characterization of the HSP70 interaction domain of the hepatitis C viral protein NS5A. Virology, 454-455, 144-153.
  • El-Hennawy, A. A., et al. (2022). Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a. Journal of Molecular Modeling, 28(12), 362.
  • Wang, C., et al. (2014). Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6. Antimicrobial Agents and Chemotherapy, 58(9), 5155-5163.
  • Karimi-Googheri, M., et al. (2017). The Relationship Between HCV-NS5A Gene Mutations and Resistance to Combination Therapy in Patients with HCV- Genotype 1-B.
  • Gatanaga, H., et al. (2022). MxB Disrupts Hepatitis C Virus NS5A–CypA Complex: Insights From a Combined Theoretical and Experimental Approach. Frontiers in Immunology, 13, 843135.
  • Bio-Rad Laboratories. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • ARUP Laboratories. (n.d.). Hepatitis C Virus NS5A Drug Resistance by Sequencing.
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Sources

Validation

Comparing the efficacy of different NS5A inhibitor stereoisomers

Stereochemical Determinants of NS5A Inhibitor Efficacy: A Comparative Guide The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a zinc-binding phosphoprotein essential for viral RNA replication and virion asse...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Determinants of NS5A Inhibitor Efficacy: A Comparative Guide

The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a zinc-binding phosphoprotein essential for viral RNA replication and virion assembly. Despite lacking intrinsic enzymatic activity, NS5A has become one of the most successfully targeted viral proteins, largely due to the discovery of highly potent, C-2 symmetric inhibitors like Daclatasvir (BMS-790052) (1)[1]. A defining hallmark of this drug class is the "potency paradox"—where a single inhibitor molecule can abrogate the function of thousands of NS5A proteins (2)[2]. This extreme potency is strictly governed by the molecule's stereochemistry. This guide provides an objective comparison of NS5A inhibitor stereoisomers, detailing the mechanistic causality behind their efficacy differences and the self-validating experimental protocols used to measure them.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

NS5A inhibitors typically feature a biphenyl or similar core flanked by prolyl-valyl appendages. Daclatasvir, for instance, contains four chiral centers, all of which must be in the (S)-configuration (derived from L-proline and L-valine) to achieve picomolar potency (3)[3].

  • The (S,S) Configuration: The natural (S,S) configuration at the proline stereocenters allows the inhibitor to perfectly complement the highly conserved dimer interface of domain I in the NS5A protein. This binding alters the subcellular localization of NS5A, preventing its incorporation into the functional replication complex (RC) (4)[4].

  • The (R,R) Configuration: Inverting the stereocenters to the unnatural (R,R) configuration results in a catastrophic loss of binding affinity. The steric clash prevents the molecule from acting as a molecular wedge within the NS5A dimer, rendering the compound virologically inactive (EC50 > 10 μM) (3)[3].

Furthermore, even a single stereochemical inversion—such as changing one of the four (S)-centers to an (R)-center in newer generation inhibitors like AV4025—can reduce antiviral activity by over 120-fold (5)[5].

Quantitative Data: Stereoisomer Efficacy Comparison

The following table summarizes the in vitro antiviral activity of various NS5A inhibitor stereoisomers against HCV replicons.

Compound / ProbeChiral ConfigurationHCV Genotype 1b EC50HCV Genotype 1a EC50Target Engagement
Daclatasvir (BMS-790052) 4 (S)-chiral centers9 pM50 pMPositive
Biotin-Probe 29 (Active) (S,S) at proline centers33 nMN/APositive
Biotin-Probe 30 (Inactive) (R,R) at proline centers> 10,000 nMN/ANegative
AV4025 (Compound 13a) 4 (S)-chiral centers3 pMN/APositive
AV4025 Isomer 13h 1 (R), 3 (S)-chiral centers> 360 pMN/AReduced

Self-Validating Experimental Protocol: Biotin-Tagged Affinity Capture

To prove that the loss of efficacy in (R,R)-stereoisomers is caused by a failure in direct target engagement rather than poor cell permeability or metabolic instability, researchers utilize a biotin-tagged affinity capture assay (2)[2]. This protocol is self-validating: the inclusion of the inactive (R,R)-probe acts as an internal negative control, ensuring that any NS5A pull-down by the (S,S)-probe is due to specific pharmacological binding, not non-specific protein aggregation.

Step-by-Step Methodology:

  • In Vivo Probe Incubation: Plate HCV replicon-containing Huh7 cells and incubate with 100 nM of either the biotinylated (S,S)-active probe (Probe 29) or the (R,R)-inactive probe (Probe 30) for 4 hours.

    • Causality Check: Pre-incubation in live, replicating cells is mandatory. NS5A inhibitors only bind to actively forming NS5A complexes within the endoplasmic reticulum membrane; they do not bind to purified recombinant NS5A in cell-free lysates (2)[2].

  • Non-Denaturing Cell Lysis: Wash cells with cold PBS and lyse using a non-denaturing buffer (1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with protease and phosphatase inhibitors.

    • Causality Check: Denaturing detergents (like SDS) would disrupt the multiprotein replication complex architecture required to retain the non-covalently bound inhibitor.

  • Streptavidin Affinity Pull-Down: Clarify the lysate via centrifugation. Incubate the supernatant with streptavidin-conjugated agarose beads for 2 hours at 4°C with gentle rotation. Wash the beads extensively (5x) with lysis buffer to remove non-specifically bound host proteins.

  • Western Blot Analysis: Elute the bound protein complexes by boiling the beads in Laemmli sample buffer. Resolve the eluate via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-NS5A monoclonal antibody.

    • Validation: The (S,S)-probe lane will show a distinct NS5A band, confirming target engagement. The (R,R)-probe lane will be blank, validating that the (R,R) stereocenter specifically abrogates target binding (1)[1].

Workflow Visualization

G Start HCV Replicon Cells SplitS (S,S)-Biotin Probe (Active Isomer) Start->SplitS SplitR (R,R)-Biotin Probe (Inactive Isomer) Start->SplitR LysisS Non-Denaturing Lysis SplitS->LysisS LysisR Non-Denaturing Lysis SplitR->LysisR CaptureS Streptavidin Capture LysisS->CaptureS CaptureR Streptavidin Capture LysisR->CaptureR WB_S Western Blot: NS5A Positive (Target Engaged) CaptureS->WB_S WB_R Western Blot: NS5A Negative (No Engagement) CaptureR->WB_R

Biotin-tagged affinity capture workflow showing stereoisomer-specific NS5A target engagement.

References

  • Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect | Journal of Medicinal Chemistry - ACS Publications. 3

  • Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect | Nature (via NIH). 1

  • Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein | NATAP. 2

  • Discovery of Novel Highly Potent Hepatitis C Virus NS5A Inhibitor (AV4025) | Journal of Medicinal Chemistry - ACS Publications. 5

  • The hepatitis C virus NS5A inhibitor (BMS-790052) alters the subcellular localization of the NS5A non-structural viral protein | NIH. 4

Sources

Comparative

Establishing structure-activity relationships of Daclatasvir analogues

Title: Establishing Structure-Activity Relationships (SAR) of Daclatasvir Analogues: A Comparative Guide Introduction The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a zinc-binding phosphoprotein essential...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Establishing Structure-Activity Relationships (SAR) of Daclatasvir Analogues: A Comparative Guide

Introduction The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a zinc-binding phosphoprotein essential for viral replication and assembly. Despite lacking known enzymatic activity, making it an enigmatic target, NS5A has proven to be an exceptionally vulnerable pharmacological bottleneck[1]. The discovery of Daclatasvir (BMS-790052), a first-in-class NS5A replication complex inhibitor, revolutionized HCV therapy by demonstrating unprecedented picomolar potency[2]. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of Daclatasvir and its analogues, detailing the experimental frameworks used to validate their efficacy and resistance profiles.

Structural Anatomy and SAR Logic Daclatasvir was developed through a phenotypic screening approach that initially identified asymmetric, weakly active hits. Optimization revealed that dimerization of the chemotype under assay conditions dramatically increased potency, leading to the rational design of C2-symmetric, palindromic molecules[3].

The SAR of Daclatasvir analogues is defined by three critical domains:

  • The Core (Biphenyl): A rigid, symmetric biphenyl core is essential to bridge the NS5A homodimer interface. Truncation or increased flexibility in this region results in a massive loss of potency (up to 40,000-fold erosion against genotype 1a)[2].

  • The Linkers (Imidazole): Imidazole rings serve as critical hydrogen-bond acceptors/donors, anchoring the molecule to the cytosolic membrane surface of the NS5A domain I[1].

  • The Capping Groups (L-Proline-L-Valine): The stereochemistry of the caps is strictly required. The natural (S,S)-configuration at the proline stereocenters maintains picomolar activity, whereas the unnatural (R,R) isomer is completely inactive (EC50 > 10 μM)[2]. The bulky valine-carbamate groups orient the molecule within the poly-proline region of NS5A, interfering with protein-protein interactions necessary for replication complex formation[1].

SAR_Logic NS5A NS5A Homodimer Target (Domain I) Activity Picomolar Antiviral Potency (Pan-genotypic) NS5A->Activity Inhibits Replication Core Symmetric Biphenyl Core (Bridges dimer interface) Core->NS5A Spans Linker Imidazole Linkers (H-bond anchoring) Linker->NS5A Binds Caps L-Pro-L-Val Caps (Steric orientation) Caps->NS5A Orients

Logical relationship between Daclatasvir structural domains and NS5A dimer inhibition.

Comparative Performance Data To objectively evaluate the SAR, we compare Daclatasvir against its optimized analogue Ledipasvir (GS-5885) and key structural variants across wild-type and mutant HCV replicons. The therapeutic index (CC50/EC50) for these clinical-stage NS5A inhibitors routinely exceeds 100,000, underscoring their exquisite selectivity[4].

Compound / AnalogueStructural ModificationHCV GT-1b EC50HCV GT-1a EC50Resistance Profile (GT-1b Y93H)
Daclatasvir (BMS-790052) C2-Symmetric, L-Pro-L-Val caps9 pM[5]50 pM[4]24-fold shift (EC50 ~62 pM)[1]
Ledipasvir (GS-5885) Asymmetric core, fused fluorene4 pM[5]34 pM[5]High barrier to resistance
BMS-824 (Early Lead) Asymmetric, monomeric~5,000 pM[4]>10,000,000 pM[4]Highly susceptible
(R,R)-Proline Analogue Inverted cap stereochemistry>10,000,000 pM[2]InactiveN/A
D-Valine Truncation Reduced molecular weight>10,000 pM[3]>10,000 pM[3]N/A

Data Synthesis: The transition from monomeric early leads (BMS-824) to the dimeric Daclatasvir resulted in a >500-fold increase in GT-1b potency and unlocked GT-1a activity[4]. Ledipasvir further optimized this by utilizing an asymmetric core that maintains the dimeric binding footprint while improving the resistance barrier against the Y93H mutation. The Y93H and L31V mutations alter the orientation of the amphipathic helix at the dimer interface, sterically clashing with the rigid biphenyl core of Daclatasvir[1].

Experimental Methodology: Validating SAR via HCV Replicon Assays Because NS5A lacks enzymatic activity, traditional biochemical assays cannot be used. Instead, SAR is established using cell-based HCV replicon systems. This self-validating protocol utilizes a bicistronic replicon RNA encoding a luciferase reporter, allowing for precise, high-throughput quantification of viral replication without the biohazard of infectious virus.

Step-by-Step Protocol: HCV Replicon and Cytotoxicity Assay

  • Cell Culture & Seeding: Cultivate Huh-7 human hepatoma cells harboring the HCV genotype 1a or 1b subgenomic replicon (containing a Renilla luciferase reporter) in DMEM supplemented with 10% FBS and G418 (to maintain selection pressure). Seed cells at 10,000 cells/well in 96-well opaque plates.

  • Compound Preparation: Dissolve synthesized Daclatasvir analogues in 100% DMSO. Prepare a 10-point, 3-fold serial dilution in assay media. The final DMSO concentration must not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Dosing & Incubation: Remove culture media and replace with compound-containing media. Incubate for 72 hours at 37°C in a 5% CO2 atmosphere. This duration is critical to allow existing replicon RNA and NS5A proteins to degrade, revealing the true inhibitory effect on de novo replication.

  • Antiviral Quantification (EC50): Lyse the cells and add luciferase substrate (e.g., Renilla-Glo). Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of replicon RNA. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

  • Cytotoxicity Counter-Screen (CC50): In parallel, dose wild-type Huh-7 cells (lacking the replicon) with the same compound dilutions. After 72 hours, add CellTiter-Glo reagent to measure intracellular ATP levels as a proxy for cell viability. A valid SAR analogue must demonstrate a CC50 > 50 μM to ensure the observed EC50 is due to specific NS5A inhibition, not general cytotoxicity[4].

Workflow Cells Huh-7 Replicon Cells (GT-1a / GT-1b) Dose Compound Dosing (Serial Dilution) Cells->Dose Incubate Incubation (72 Hours at 37°C) Dose->Incubate Assay Luciferase Assay (Viral RNA Quant) Incubate->Assay Analyze EC50 & CC50 Calculation Assay->Analyze

Step-by-step high-throughput HCV replicon assay workflow for SAR evaluation.

Mechanistic Causality in Experimental Choices The strict requirement for the L-Pro-L-Val carbamate cap in Daclatasvir is not merely a steric preference; it is mechanistically tied to the membrane-bound nature of NS5A. NS5A anchors to the endoplasmic reticulum via an N-terminal amphipathic helix. The bulky, hydrophobic caps of Daclatasvir interact with the conserved poly-proline region (residues 31-93) at this membrane interface[1].

When researchers attempted to reduce the molecular weight of the compound by truncating the phenylglycine moiety to a D-valine derivative, the resulting analogue lost critical hydrophobic contacts with the membrane-embedded portions of the NS5A dimer, causing a 44,000-fold drop in GT-1a efficacy[3]. This highlights a fundamental rule in NS5A SAR: lipophilicity and steric bulk at the termini are non-negotiable for maintaining the pan-genotypic binding conformation.

Conclusion The SAR of Daclatasvir analogues represents a masterclass in phenotypic drug discovery and rational optimization. By evolving from a weak asymmetric monomer to a highly potent C2-symmetric dimer, researchers successfully targeted the enigmatic NS5A protein. Understanding these structural nuances—specifically the necessity of the biphenyl core for dimer bridging and the exact stereochemistry of the capping groups for membrane orientation—is essential for the ongoing development of next-generation antivirals with higher barriers to resistance.

References

  • "Asymmetric Binding to NS5A by Daclatasvir (BMS-790052) and Analogs Suggests Two Novel Modes of HCV Inhibition." Journal of Medicinal Chemistry - ACS Publications. [Link]

  • "Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein." NATAP. [Link]

  • "Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect." Journal of Medicinal Chemistry - ACS Publications. [Link]

  • "The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex." PMC - National Institutes of Health. [Link]

Validation

A Researcher's Guide to the In Vitro Cytotoxic Profiling of Daclatasvir Isomers

This guide provides a comprehensive framework for the in vitro comparison of the cytotoxic effects of Daclatasvir and its isomers. As a potent, first-in-class inhibitor of the Hepatitis C Virus (HCV) NS5A replication com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro comparison of the cytotoxic effects of Daclatasvir and its isomers. As a potent, first-in-class inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex, Daclatasvir's clinical efficacy is well-established.[1][2][3] However, the molecule's structural complexity, which includes atropisomers—isomers arising from hindered rotation around a single bond—necessitates a thorough evaluation of the safety profile of each distinct stereoisomer. Different isomers can exhibit varied pharmacological and toxicological properties. This guide outlines the rationale, experimental design, and detailed protocols for a multi-assay approach to generate a robust and reliable comparative cytotoxicity profile.

Foundational Rationale: Why Isomer-Specific Cytotoxicity Matters

Daclatasvir targets the viral NS5A protein, disrupting the HCV replication complex and virion assembly.[4][5][6][7] Its mechanism is highly specific to a viral protein that has no known enzymatic function, a testament to the power of phenotypic screening in drug discovery.[1][2] While the primary target is viral, off-target effects leading to host cell cytotoxicity are a critical consideration in drug development.

The core principle of this guide rests on the fact that stereoisomers can interact differently with cellular macromolecules. A subtle change in three-dimensional conformation can alter binding to off-target proteins or influence metabolic pathways, potentially leading to differential cytotoxic outcomes. Therefore, evaluating the parent compound alongside its isolated isomers is not merely an academic exercise but a crucial step in de-risking a drug candidate and ensuring the final therapeutic product has the optimal safety profile.

For this investigation, we will utilize the human hepatocellular carcinoma cell line, HepG2. This cell line is a widely accepted model for in vitro hepatotoxicity studies because it retains many metabolic functions of primary human hepatocytes and the liver is the primary site of both HCV replication and potential drug-induced injury.[8][9][10]

Experimental Strategy: A Triad of Assays for a Comprehensive Profile

To build a comprehensive picture of potential cytotoxicity, a single assay is insufficient. Different mechanisms of cell death can be triggered by a compound, and relying on one endpoint can be misleading. We will employ a strategic triad of well-established in vitro assays, each interrogating a different aspect of cellular health:

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to a purple formazan product.[11][12][13] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. It provides a robust measure of overall cell health and proliferation.

  • LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[14][15][16][17] This assay quantifies the amount of LDH in the supernatant, providing a direct measure of cell lysis and loss of membrane integrity.

  • Caspase-3/7 Assay (Apoptosis Induction): Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[18][19][20] Their activation signifies a cell's commitment to programmed cell death. We will use a luminescent assay that employs a proluminescent substrate containing the DEVD peptide, which is specifically cleaved by active caspase-3/7 to generate a light signal.[18] This provides a highly sensitive measure of apoptosis induction.

By combining these three assays, we can differentiate between cytotoxic effects that reduce metabolic activity, rupture cell membranes (necrosis), or induce programmed cell death (apoptosis).

Below is a diagram illustrating the overall experimental workflow.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis HepG2 Maintain HepG2 Cell Culture (EMEM + 10% FBS) Seed Seed Cells in 96-Well Plates (4,000 cells/well) HepG2->Seed Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat Cells with Compounds (e.g., 0.1 to 100 µM) PrepareCompounds Prepare Serial Dilutions of Daclatasvir Isomers PrepareCompounds->Treat Incubate2 Incubate for 48h (37°C, 5% CO2) Treat->Incubate2 MTT MTT Assay (Metabolic Activity) Incubate2->MTT LDH LDH Assay (Membrane Integrity) Incubate2->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubate2->Caspase Read Measure Signal (Absorbance/Luminescence) MTT->Read LDH->Read Caspase->Read Calculate Calculate % Viability/ % Cytotoxicity Read->Calculate IC50 Determine IC50 Values Calculate->IC50 G cluster_pathway Potential Apoptotic Pathway Isomer Daclatasvir Isomer (e.g., Isomer A) Mito Mitochondrial Stress (Off-Target Effect) Isomer->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Fig 2. A potential off-target mechanism leading to apoptosis.

Conclusion

This guide provides a robust, multi-faceted strategy for the in vitro comparison of Daclatasvir isomer cytotoxicity. By integrating assays that measure metabolic health, membrane integrity, and apoptosis, researchers can generate a high-confidence, comprehensive safety profile. The findings from such a study are critical for informing drug development decisions, ensuring that the final therapeutic agent possesses not only high efficacy but also the best possible safety profile by minimizing or eliminating cytotoxic isomers.

References

  • Belema, M., et al. (2014). Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. Journal of Medicinal Chemistry. [Link]

  • EMBL-EBI. (n.d.). Compound: DACLATASVIR (CHEMBL2023898). ChEMBL. [Link]

  • Guedj, J., et al. (2013). Modeling shows that the NS5A inhibitor daclatasvir has two modes of action and yields a shorter estimate of the hepatitis C virus half-life. Proceedings of the National Academy of Sciences. [Link]

  • Nishida, N., et al. (2014). Daclatasvir: potential role in hepatitis C. Clinical Investigation. [Link]

  • National Center for Biotechnology Information. (n.d.). Daclatasvir. PubChem. [Link]

  • Promega. (n.d.). Caspase-Glo® 3/7 Assay System. Promega. [Link]

  • American Society for Microbiology. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. [Link]

  • Wikipedia. (n.d.). Daclatasvir. Wikipedia. [Link]

  • Tziomalos, K., & Charsizis, C. (2016). Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C. Hepatic Medicine: Evidence and Research. [Link]

  • National Cancer Institute. (2010). Hep G2 Hepatocyte Lipid Peroxidation Assay. Nanotechnology Characterization Laboratory. [Link]

  • MDPI. (2026). In Vitro Validation of Size-Dependent Antiviral Activity of Phaeodactylum tricornutum-Derived Peptide Fractions Against SARS-CoV-2. Marine Drugs. [Link]

  • Belema, M., et al. (2016). The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex. Antiviral Agents. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). daclatasvir. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Real Time Viability Assay Using HepG2 Cell Line. NCATS. [Link]

  • Patsnap. (2024). What is the mechanism of Daclatasvir Dihydrochloride? Patsnap Synapse. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Sasu, B. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances. [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. REPROCELL. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • Siddiqui, M. A., et al. (2021). Cytotoxic assessment of liver cancer cells (HepG2) with raw, functionalized multiwalled carbon nanotubes and their comparison with nanohydroxyapatite. Journal of King Saud University - Science. [Link]

  • bioRxiv. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. bioRxiv. [Link]

Sources

Comparative

A Comprehensive Comparison Guide: Validated Stability-Indicating HPLC Methods for Daclatasvir

As a Senior Application Scientist, selecting the optimal high-performance liquid chromatography (HPLC) methodology for drug analysis is rarely about simply following a recipe; it requires a deep mechanistic understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal high-performance liquid chromatography (HPLC) methodology for drug analysis is rarely about simply following a recipe; it requires a deep mechanistic understanding of the analyte's chemistry. Daclatasvir (DCV), a potent direct-acting antiviral targeting the hepatitis C virus (HCV) NS5A protein, presents unique analytical challenges due to its complex structure and basic nitrogen centers[1].

This guide objectively compares a highly optimized, rapid Base Deactivated Silica (BDS) C18 methodology against standard C18, C8, and Phenyl column alternatives. By exploring the causality behind mobile phase selection and forced degradation, we establish a framework where every protocol acts as a self-validating system .

Mechanistic Insights: The Causality of Chromatographic Choices

To achieve a true stability-indicating method (SIM) per ICH Q2 guidelines, the analytical protocol must unambiguously resolve the intact active pharmaceutical ingredient (API) from its degradation products[2].

The Self-Validating System of Forced Degradation

We utilize forced degradation (stress testing) not merely to destroy the drug, but to create a self-validating mathematical proof of specificity. By subjecting DCV to extreme hydrolytic (acid/base), oxidative, and photolytic stress, we generate a worst-case impurity profile[2]. If the HPLC method maintains baseline resolution between the DCV peak and these generated degradants—and if the mass balance is preserved (Area of API + Area of Degradants ≈ Initial Area of API)—the method inherently validates its own specificity.

Chromatographic Causality: Why pH and Silica Matter

DCV contains basic nitrogen atoms that are prone to secondary ionic interactions with residual silanol groups on standard silica stationary phases. If left unchecked, this causes severe peak tailing.

  • pH Optimization: By maintaining a highly acidic mobile phase (pH 2.5–3.0), residual silanols on the column are fully protonated (neutralized), suppressing these secondary interactions[1].

  • Column Chemistry: Utilizing a Base Deactivated Silica (BDS) column provides an additional layer of inertness, yielding sharper peaks, higher theoretical plate counts, and superior resolution of polar degradants[3].

G Start Method Optimization pH Buffer pH 2.5 - 3.0 (Suppresses Ionization) Start->pH Org Methanol:Acetonitrile (Tunes Elution Strength) Start->Org Col BDS C18 Column (Hydrophobic Retention) Start->Col Res Rapid Elution (RT ~2.2 min) & High Resolution pH->Res Org->Res Col->Res

Logical causality of chromatographic parameters for optimized Daclatasvir separation.

Objective Comparison of Validated Methodologies

When comparing HPLC methods for DCV, the primary differentiators are analysis time (Retention Time), sensitivity (LOD/LOQ), and mobile phase dynamics.

The Optimized Rapid BDS C18 Method [3] utilizes a ternary mobile phase (Methanol:Acetonitrile:Phosphate Buffer). The causality here is synergistic: Acetonitrile reduces mobile phase viscosity, permitting a high flow rate (1.5 mL/min) without exceeding system backpressure limits. Simultaneously, Methanol provides alternative hydrogen-bonding selectivity, enhancing the separation of polar oxidative degradants. This results in an exceptionally fast retention time of ~2.2 minutes, significantly outperforming traditional binary systems[4],[1].

Quantitative Performance Comparison
Method / Column ChemistryMobile Phase CompositionFlow RateRetention Time (RT)Linearity RangeLimit of Detection (LOD)
Optimized Rapid BDS C18 (Thermohypersil, 5µm)MeOH : ACN : Phosphate Buffer pH 3.0 (30:30:40 v/v/v)1.5 mL/min~2.19 min 2.0 - 120 µg/mL0.12 µg/mL
Standard C18 (Hypersil C18, 5µm)ACN : 0.05% o-H₃PO₄ (50:50 v/v)0.7 mL/min~3.76 min10 - 50 µg/mL0.15 µg/mL
C8 Isocratic (Waters C8, 5µm)Phosphate Buffer pH 2.5 : ACN (75:25 v/v)1.2 mL/min~5.40 min0.6 - 60 µg/mL0.18 µg/mL
Phenyl Column (XDB Phenyl, 5µm)ACN : 0.1% TFA (50:50 v/v)1.0 mL/min~2.80 min12 - 36 µg/mL2.50 µg/mL

Data synthesized from peer-reviewed validation studies[4],[1],[5],[3].

Detailed Experimental Protocol: Optimized Rapid BDS C18 Method

The following step-by-step methodology details the execution of the superior Rapid BDS C18 protocol, ensuring a self-validating workflow for routine quality control and stability testing[3].

Phase 1: Chromatographic Setup
  • Mobile Phase Preparation: Mix HPLC-grade Methanol, Acetonitrile, and Potassium Phosphate Buffer (adjusted to pH 3.0 with orthophosphoric acid) in a ratio of 30:30:40 (v/v/v).

  • Filtration & Degassing: Filter the ternary mixture through a 0.45 µm nylon membrane filter and sonicate for 10 minutes to degas.

  • System Equilibration: Install a Thermohypersil BDS C18 column (150 mm × 4.6 mm i.d., 5 µm). Set the column oven to ambient temperature, flow rate to 1.5 mL/min, and UV detector wavelength to 305 nm. Equilibrate until a stable baseline is achieved.

Phase 2: Self-Validating Forced Degradation Workflow

To prove the method's stability-indicating power, subject the DCV stock solution (e.g., 100 µg/mL) to the following stress conditions before injection:

  • Acidic Hydrolysis: Add 1.0 M HCl and reflux at 80°C for 2 hours. Neutralize with an equal volume of 1.0 M NaOH prior to dilution.

  • Alkaline Hydrolysis: Add 1.0 M NaOH and reflux at 80°C for 2 hours. Neutralize with an equal volume of 1.0 M HCl prior to dilution.

  • Oxidative Stress: Treat with 30% H₂O₂ and reflux at 80°C for 2 hours.

  • Thermal/Photolytic Stress: Expose the solid API to 100°C in a hot air oven, or to direct UV radiation (254 nm) for 24 hours, followed by reconstitution in the mobile phase.

Phase 3: Analysis & System Suitability
  • Injection: Inject 20 µL of the neutralized, stressed samples into the HPLC system.

  • Evaluation: Verify that the intact DCV peak elutes at ~2.19 minutes. Ensure that the resolution factor ( Rs​ ) between the DCV peak and the closest eluting degradation product is >2.0 .

G API Daclatasvir API & Formulation Acid Acidic Stress (1.0M HCl, Heat) API->Acid Base Alkaline Stress (1.0M NaOH, Heat) API->Base Ox Oxidative Stress (30% H2O2, Heat) API->Ox Photo Photolytic/Thermal (UV / 100°C) API->Photo Prep Neutralization & Sample Dilution Acid->Prep Base->Prep Ox->Prep Photo->Prep HPLC HPLC Injection (Isocratic BDS C18) Prep->HPLC Res Peak Resolution (API vs Degradants) HPLC->Res

Experimental workflow for forced degradation and stability-indicating HPLC validation of Daclatasvir.

References

  • El Sheikh R, Hassan WS, Gouda AA, Mossa MK. A Rapid Stability-indicating HPLC Method for Determination of Daclatasvir in Pure Form and Tablets. International Journal of Pharmaceutical Sciences Review and Research. 2018;51(2):98-103.[Link]

  • Nimje HM, Pawar S, Deodhar M. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. Turkish Journal of Pharmaceutical Sciences. 2023 Aug 22;20(4):218-225.[Link]

  • Hassouna HA, et al. Validated stability-indicating HPLC-DAD method for determination of the recently approved hepatitis C antiviral agent daclatasvir. Annales Pharmaceutiques Françaises. 2017 May;75(3):176-184.[Link]

  • Chakravarthy VA, et al. Concurrent Determination of Daclatasvir and Sofosbuvir in Pure Binary Mixture and Their Combined Film Coated Tablets by a Simple Stability Indicating RP-HPLC Method. Research Journal of Pharmacy and Technology. 2019.[Link]

Sources

Validation

Daclatasvir RRRR Isomer versus other inactive antiviral controls

Stereochemical Validation in Antiviral Drug Development: Daclatasvir (SSSS) vs. RRRR Isomer Controls As a Senior Application Scientist in antiviral drug discovery, I frequently evaluate the mechanisms of action (MOA) for...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Validation in Antiviral Drug Development: Daclatasvir (SSSS) vs. RRRR Isomer Controls

As a Senior Application Scientist in antiviral drug discovery, I frequently evaluate the mechanisms of action (MOA) for direct-acting antivirals (DAAs). Proving target engagement for non-enzymatic viral proteins—such as the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A)—presents a unique bioanalytical challenge. NS5A lacks a traditional enzymatic active site, making standard biochemical inhibition assays obsolete.

To overcome this, we rely on rigorous chemical genetics and stereoisomer controls. This guide objectively compares the active pan-genotypic HCV inhibitor Daclatasvir (the SSSS isomer) against its exact enantiomeric counterpart, the Daclatasvir RRRR isomer, detailing why the latter serves as the ultimate inactive control in virological assays.

The Causality Behind Stereoisomer Controls

When validating a small molecule's MOA, utilizing a structurally unrelated inactive compound introduces confounding variables, such as differences in lipophilicity, cell permeability, or non-specific lipid membrane binding.

The Daclatasvir RRRR isomer (CAS 1417333-58-4) possesses identical physicochemical properties to the active SSSS drug (CAS 1009119-64-5), including an identical molecular weight (738.88 g/mol ) and formula (C40H50N8O6)[1]. The sole difference is the 3D spatial arrangement of its four chiral centers. By utilizing the RRRR isomer as a negative control, any observed loss of antiviral activity or protein binding can be definitively attributed to stereospecific, lock-and-key interactions with NS5A Domain I, rather than off-target cellular toxicity[2].

G NS5A HCV NS5A Protein Complex NS5A Replication Complex (Functional) NS5A->Complex Normal Assembly Inhibited Inhibited Complex (Replication Blocked) NS5A->Inhibited When bound to SSSS SSSS Daclatasvir (SSSS Isomer) Active Drug SSSS->NS5A High Affinity Binding (Stereospecific) RRRR RRRR Isomer Inactive Control RRRR->NS5A No Binding (Steric Clash)

Logical relationship of stereospecific target engagement between Daclatasvir and HCV NS5A.

Quantitative Data Comparison: Efficacy and Binding

The exquisite sensitivity of the HCV replication complex to stereochemistry is highlighted when comparing the half-maximal effective concentration (EC50) of the active drug versus its stereoisomers. Daclatasvir achieves picomolar potency, whereas the RRRR isomer is virtually inactive[2][3].

Compound / IsomerChiral ConfigurationTargetHCV Genotype 1b EC50Target Engagement (Pull-down)
Daclatasvir (BMS-790052) S,S,S,SNS5A9 pM (0.009 nM)Positive (Specific Binding)
Daclatasvir RRRR Isomer R,R,R,RNS5A> 10,000 nMNegative (No Binding)
SRRS Isomer S,R,R,SNS5A> 1,000 nMWeak/Negative
Biotin-Probed (S,S) S,S (Proline centers)NS5A33 nMPositive
Biotin-Probed (R,R) R,R (Proline centers)NS5A> 10,000 nMNegative

Note: The addition of a biotin tag slightly reduces absolute potency (33 nM vs 9 pM), but the stereospecific activity ratio between the active and inactive configurations remains intact[2].

Self-Validating Experimental Protocols

To ensure trustworthiness in drug development, experimental workflows must be self-validating. This requires incorporating internal controls that confirm the assay mechanics are functioning correctly, independent of the biological outcome.

Protocol A: HCV Replicon Assay with Stereochemical Controls

Purpose: To quantify the functional antiviral activity of the SSSS isomer versus the RRRR inactive control. Causality: The replicon system isolates viral RNA replication from viral entry and egress. Using the RRRR isomer confirms that the inhibition seen with SSSS is due to specific replication complex disruption, not generic cytotoxicity.

  • Cell Seeding: Plate Huh7 cells harboring the HCV subgenomic replicon (e.g., Genotype 1b Con1) in 96-well plates at 104 cells/well.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Daclatasvir (SSSS) and the RRRR isomer in DMSO.

    • Self-Validation Step: Maintain a constant 0.5% DMSO concentration across all wells (including untreated controls) to rule out solvent toxicity.

  • Incubation: Treat cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Counter-Screen: Before measuring viral RNA, perform an MTS or CellTiter-Glo assay on a parallel replica plate.

    • Causality: This ensures that the >10,000 nM EC50 of the RRRR isomer reflects a true lack of antiviral efficacy, and that the picomolar efficacy of the SSSS isomer is not an artifact of cell death.

  • Quantification: Measure replicon-encoded luciferase activity or use RT-qPCR to quantify HCV RNA levels. Calculate EC50 using non-linear regression.

Protocol B: Affinity Capture (Pull-Down) of NS5A

Purpose: To physically demonstrate that the active isomer binds NS5A while the inactive RRRR isomer does not[4].

  • Probe Pre-incubation: Incubate HCV replicon-containing cells with biotin-tagged SSSS or biotin-tagged RRRR derivatives for 18 hours.

    • Causality: Pre-incubation in live cells is strictly required. NS5A must be in its native, membrane-associated replication complex for binding; adding the drug to pre-lysed cells fails to capture the complex[4].

  • Lysis: Lyse cells using a mild non-ionic detergent (e.g., 1% NP-40) to preserve delicate protein-protein interactions.

  • Affinity Capture: Pass the lysate over streptavidin-coated magnetic beads.

  • Stringent Washing: Wash beads 4x with lysis buffer.

    • Self-Validation Step: Retain the final wash fraction and probe it via Western blot to ensure unbound background proteins are completely removed.

  • Elution and Western Blot: Elute bound complexes by boiling in Laemmli buffer. Run on SDS-PAGE and immunoblot with anti-NS5A antibodies. The SSSS lane will show a distinct NS5A band; the RRRR lane will be blank.

Workflow Lysate HCV Replicon Cell Lysate IncubateS Incubate with Biotin-SSSS Lysate->IncubateS IncubateR Incubate with Biotin-RRRR Lysate->IncubateR Beads Streptavidin Beads Capture IncubateS->Beads IncubateR->Beads Wash Stringent Wash (Self-Validation) Beads->Wash WesternS Western Blot: NS5A Detected Wash->WesternS SSSS Pathway WesternR Western Blot: No NS5A Wash->WesternR RRRR Pathway

Workflow for NS5A affinity capture utilizing biotinylated stereoisomer probes.

Conclusion

In antiviral drug development, the absence of an enzymatic active site demands rigorous chemical biology approaches. The Daclatasvir RRRR isomer is not merely a "failed drug"—it is a precision molecular tool. By utilizing exact enantiomers as inactive controls, researchers establish an irrefutable, self-validating baseline that proves target specificity, satisfies regulatory scrutiny, and accelerates the optimization of direct-acting antivirals.

References

  • Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature (via NIH).[Link]

  • Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein. NATAP.[Link]

  • Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Daclatasvir RRRR Isomer

Handling the Daclatasvir RRRR Isomer —a specific stereoisomer of the potent Hepatitis C virus NS5A inhibitor used primarily as a pharmaceutical reference standard—requires rigorous, uncompromising safety protocols[1][2]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling the Daclatasvir RRRR Isomer —a specific stereoisomer of the potent Hepatitis C virus NS5A inhibitor used primarily as a pharmaceutical reference standard—requires rigorous, uncompromising safety protocols[1][2]. Because it is a biologically active compound of unknown complete potency in its isolated isomeric form, treating it with maximum logistical care is essential for laboratory safety and regulatory compliance[1].

This guide provides drug development professionals with a comprehensive, self-validating operational framework for the safe handling, spill response, and disposal of the Daclatasvir RRRR Isomer.

Hazard Profile and PPE Causality

Understanding the physicochemical properties of the Daclatasvir RRRR Isomer is critical for selecting the appropriate protective barriers. The compound is typically handled as a solid powder, meaning the primary occupational risks are inhalation of aerosolized particulates and dermal absorption[1][3].

To build a robust safety architecture, we must link the chemical's specific hazards directly to the protective equipment chosen.

Table 1: Hazard Causality and Mandatory PPE Specifications

Hazard / Exposure RoutePhysicochemical DriverRequired PPE & StandardCausality & Rationale
Inhalation Fine particulate nature; highly prone to aerosolization during transfer and weighing[3].NIOSH P95 / EU EN 143 (Type P1) or higher (OV/AG/P99).Captures micro-particulates before they enter the respiratory tract. High-level cartridges (ABEK-P2) are required if volatile solvents are used concurrently.
Dermal / Skin Contact Lipophilic structure allows potential skin permeation; causes physiological effects[1].Nitrile gloves (EN 374 / EU 89/686/EEC), impervious lab coat[1].Nitrile provides a robust chemical barrier against complex organic compounds. Impervious clothing physically blocks powder permeation[1].
Ocular Exposure Airborne dust generation can cause severe mechanical and chemical eye irritation[3].Tightly fitting safety goggles with side-shields (EN 166 / NIOSH)[1].Side-shields and tight elastomeric seals prevent ambient airborne dust from bypassing the lenses[1].

Step-by-Step Operational Workflows

Safety in the laboratory is not just about having the right equipment; it is about executing self-validating workflows where every step confirms the integrity of the last.

Protocol A: Pre-Handling and PPE Donning (Self-Validating)

To ensure absolute barrier integrity, operators must follow this sequence before interacting with the Daclatasvir RRRR Isomer.

  • Environmental Validation: Inspect the chemical fume hood. Ensure air is supplied by an independent system and the flow rate is optimal for powder handling[4].

  • Glove Integrity Check: Select nitrile gloves compliant with EN 374[1].

    • Self-Validation Step: Manually inflate the gloves and apply slight pressure to check for micro-tears. A compromised glove will immediately deflate and must be discarded.

  • Donning Impervious Clothing: Wear a fire/flame-resistant and impervious lab coat[1]. Ensure cuffs are tight around the wrists, overlapping the gloves to eliminate exposed skin.

  • Respiratory Protection: Don the appropriate particulate respirator.

    • Self-Validation Step: Perform a positive and negative pressure seal check. If air leaks around the edges during a sharp exhalation, readjust the nosepiece and straps until a perfect seal is achieved.

  • Ocular Protection: Equip tightly fitting safety goggles[1]. Ensure they sit flush against the upper edge of the respirator to eliminate any skin gaps.

Protocol B: Safe Handling and Transfer
  • Manipulation: Conduct all weighing and transfer operations strictly inside the certified chemical fume hood to prevent aerosol formation[3][4]. Use anti-static spatulas to minimize the electrostatic dispersion of the powder.

  • Post-Handling Removal: Use proper glove removal technique (peeling from the wrist, turning inside out, without touching the glove's outer surface) to avoid secondary skin contact[5].

  • Hygiene: Wash and dry hands thoroughly immediately after removing PPE[1][4].

Spill Response and Decontamination Plan

In the event of an accidental release, immediate containment is required to prevent environmental discharge and personnel exposure[1]. Because Daclatasvir emits toxic fumes (carbon oxides, nitrogen oxides) under fire conditions, avoiding friction or heat generation during cleanup is paramount[1].

SpillResponse Start 1. Spill Detected (Daclatasvir RRRR Isomer) Evacuate 2. Evacuate & Ventilate Isolate the area immediately Start->Evacuate PPE 3. Don High-Level PPE (SCBA & Impervious Suit) Evacuate->PPE Contain 4. Containment Avoid dust formation PPE->Contain Clean 5. Sweep/Absorb Decontaminate with Alcohol Contain->Clean Dispose 6. Hazardous Waste Disposal Licensed Contractor Clean->Dispose

Caption: Step-by-step logical workflow for Daclatasvir RRRR Isomer spill containment and decontamination.

Spill Response Methodology
  • Evacuation & Ventilation: Keep unnecessary personnel away from the spill zone. Ensure adequate ventilation in the area[1].

  • PPE Upgrade: Responders must upgrade to a self-contained breathing apparatus (SCBA) and full protective clothing if the spill is large or highly aerosolized[1][3]. Do not touch damaged containers without appropriate protective clothing[1].

  • Dry Containment: Avoid the generation of dust during clean-up[1]. Do not use high-pressure water jets, which will scatter the powder.

  • Collection: Sweep up or vacuum the spillage using explosion-proof, HEPA-filtered equipment. Place the collected material in a suitable, tightly closed container[1][5].

  • Chemical Decontamination: Because Daclatasvir is a highly lipophilic molecule, water alone is insufficient for surface decontamination. Scrub the affected surfaces and equipment thoroughly with alcohol (e.g., ethanol or isopropanol)[3].

  • Validation Wipe: Wipe the area a second time with a clean, alcohol-soaked absorbent pad. If the pad shows no visual residue, the area is considered decontaminated.

Waste Management and Disposal

Daclatasvir RRRR Isomer and its contaminated byproducts (including used PPE, absorbent pads, and empty containers) must be treated as hazardous chemical waste.

  • Incineration Protocol: The product must be burned in a specialized incinerator equipped with an afterburner and scrubber[6]. This high-temperature combustion destroys the active pharmaceutical ingredient and neutralizes the toxic gases generated during breakdown.

  • Environmental Protection: Never discharge the chemical into drains, water courses, or onto the ground[1][3].

  • Contractor Handoff: Offer all excess, expired, and contaminated materials to a licensed hazardous material disposal company[6]. Contaminated packaging must be disposed of in the exact same manner as the unused product.

References

  • MATERIAL SAFETY DATA SHEETS DACLATASVIR RRRR ISOMER ENANTIOMER.
  • Daclatasvir - Safety D
  • MATERIAL SAFETY DATA SHEETS DACLATASVIR DIHYDROCHLORIDE.
  • MSDS of Dacl
  • Safety Data Sheet (SDS)
  • MSDS - Daclatasvir RRRR Isomer Enantiomer.

Sources

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